Prednisolone
Description
Contextualizing Prednisolone (B192156) within Glucocorticoid Pharmacology
This compound is a corticosteroid, a class of steroid hormones that exert potent anti-inflammatory and immunosuppressive effects. wikipedia.orgnih.gov It is a synthetic glucocorticoid derived from cortisone (B1669442) and is the active metabolite of prednisone (B1679067). nih.govwikipedia.org Prednisone is biologically inert and must be converted in the liver to this compound to become active. wikipedia.orgdrugbank.com Glucocorticoids like this compound are distinct from mineralocorticoids, which primarily regulate electrolyte and water balance, although some overlap in function can occur at high doses. drugbank.com this compound itself possesses predominant glucocorticoid activity with low mineralocorticoid effects, making it highly suitable for treating inflammatory and autoimmune conditions. wikipedia.org
The mechanism of action for this compound involves its passive diffusion across the cell membrane and subsequent binding to cytosolic glucocorticoid receptors (GR). wikipedia.org This binding event triggers the dissociation of chaperone proteins and allows the this compound-GR complex to translocate into the nucleus. wikipedia.org Once in the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription. wikipedia.org This can involve both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. wikipedia.orgdrugbank.com A key anti-inflammatory action is the inhibition of phospholipase A2, which in turn blocks the production of various inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, this compound suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability. nih.gov
Historical Perspectives on this compound Research and Therapeutic Evolution
The journey of this compound began with the isolation and structural identification of both prednisone and this compound in 1950 by Arthur Nobile. wikipedia.org A significant breakthrough occurred in 1955 when Nobile and his colleagues at the Schering Corporation developed a commercially viable method for synthesizing prednisone through the microbiological oxidation of cortisone by the bacterium Corynebacterium simplex. wikipedia.org A similar process was employed to create this compound from hydrocortisone (B1673445). wikipedia.org
These newly synthesized compounds demonstrated a 4- to 5-fold greater anti-inflammatory potency compared to the natural hormones cortisone and hydrocortisone, with the significant advantage of causing minimal sodium retention. clinexprheumatol.org this compound was subsequently introduced for medical use in 1955 and quickly became a fundamental component of systemic corticosteroid therapy. wikipedia.orgclinexprheumatol.org Its discovery revolutionized the treatment of conditions like rheumatoid arthritis. drugs.com Over the decades, research has continued to refine its use and understand its broad therapeutic applications. clinexprheumatol.orgacrabstracts.org
Contemporary Significance of this compound in Inflammatory and Immunomodulatory Research
This compound remains a vital tool in contemporary biomedical research due to its potent and broad-ranging effects on inflammation and the immune system. It is widely utilized in studies investigating the mechanisms of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. nih.govarthritisaustralia.com.au
Recent research has focused on the nuanced immunomodulatory effects of this compound. For example, studies have shown its ability to induce T regulatory (Treg) cells, which are crucial for maintaining self-tolerance and suppressing exaggerated immune responses. d-nb.inforesearchgate.net In comparative studies, this compound was found to be highly effective, and in some cases superior to other immunomodulatory agents like rapamycin, in augmenting the induction of functional Treg cells. d-nb.inforesearchgate.net This highlights its potential for therapeutic strategies aimed at enhancing immune regulation.
Furthermore, research continues to explore the molecular intricacies of this compound's action. Studies have investigated its effects on gene expression and protein profiles in various inflammatory conditions. For instance, in the context of severe asthma, research has demonstrated that this compound can downregulate a wide range of inflammatory proteins, including those involved in type-2 inflammation and chemotaxis, even in patients already receiving targeted biologic therapies. medrxiv.org This underscores the broad and complex impact of this compound on inflammatory pathways.
The role of local steroid activation is another area of active investigation. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is upregulated at sites of inflammation, plays a critical role in converting inactive prednisone to active this compound. bmj.com This local activation is now understood to be essential for the anti-inflammatory effects of therapeutic glucocorticoids, and its dysregulation may contribute to glucocorticoid resistance in some inflammatory diseases. bmj.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione wikipedia.org |
| Chemical Formula | C21H28O5 |
| Molar Mass | 360.44 g/mol |
| Appearance | White crystalline powder |
| Melting Point | Approximately 235 °C (decomposes) |
| Solubility | Slightly soluble in water, soluble in ethanol (B145695) and methanol |
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021184 | |
| Record name | Prednisolone | |
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Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prednisolone | |
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Solubility |
SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |
| Record name | Prednisolone | |
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| Record name | PREDNISOLONE | |
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| Record name | Prednisolone | |
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Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
50-24-8 | |
| Record name | Prednisolone | |
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| Record name | Prednisolone | |
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| Record name | prednisolone | |
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| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |
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| Record name | PREDNISOLONE | |
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| Record name | PREDNISOLONE | |
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Melting Point |
235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |
| Record name | Prednisolone | |
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| Record name | PREDNISOLONE | |
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| Record name | Prednisolone | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Prednisolone
Glucocorticoid Receptor (GR) Dynamics and Prednisolone (B192156) Binding
Cytoplasmic Binding and Ligand-Dependent Conformational Changes
In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex. wikipedia.orgatsjournals.org This complex includes heat shock proteins (Hsp90, Hsp70), and immunophilins (such as FKBP4), which maintain the receptor in a conformation that has a high affinity for ligand binding while preventing its translocation to the nucleus. wikipedia.orgatsjournals.orgtg.org.au
Upon entering the cell, this compound binds to the ligand-binding domain of the GR. patsnap.compatsnap.com This binding event triggers a significant conformational change in the receptor protein. patsnap.comnih.gov This change leads to the dissociation of the associated chaperone proteins, including the heat shock proteins. nih.govwikipedia.org
Nuclear Translocation of the this compound-Glucocorticoid Receptor Complex
The dissociation of the chaperone proteins exposes nuclear localization signals on the GR. nih.gov This unmasking allows the this compound-GR complex to be actively transported into the nucleus through the nuclear pore complex. nih.govwikipedia.org This translocation process is relatively rapid, occurring within minutes of ligand binding. wikipedia.org The nuclear import is facilitated by proteins such as importin-α and importin-13 (IPO13). nih.govd-nb.info Once inside the nucleus, the activated this compound-GR complex can directly interact with DNA or with other transcription factors to modulate gene expression. nih.gov
Interaction with Glucocorticoid Response Elements (GREs) and Gene Transcription Modulation
The primary genomic mechanism of this compound action involves the binding of the activated GR to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comwikipedia.org The GR typically binds to these elements as a homodimer (a complex of two identical GR molecules). ersnet.org This interaction can either increase (transactivation) or decrease (transrepression) the transcription of target genes. ersnet.orgwikipedia.org
Positive GREs and Anti-inflammatory Protein Synthesis
When the this compound-GR complex binds to positive GREs (pGREs), it generally leads to an increase in the transcription of specific genes. wikipedia.orgersnet.org This process, known as transactivation, results in the synthesis of various anti-inflammatory proteins. wikipedia.orgdrugbank.com These proteins play a crucial role in suppressing inflammation.
Key Anti-inflammatory Proteins Induced by this compound:
| Protein | Function |
| Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, an enzyme responsible for producing arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com |
| Interleukin-10 (IL-10) | An anti-inflammatory cytokine that downregulates the expression of pro-inflammatory cytokines and suppresses the activity of various immune cells. wikipedia.orgdrugbank.com |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key signaling molecules in inflammatory pathways. ersnet.orgnih.gov |
| Inhibitor of nuclear factor-κB (IκB-α) | Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating the expression of inflammatory genes. ersnet.orgnih.gov |
| Glucocorticoid-induced leucine (B10760876) zipper (GILZ) | Mediates many of the anti-inflammatory and immunosuppressive effects of glucocorticoids by interfering with pro-inflammatory signaling pathways. nih.gov |
The binding of the GR to pGREs recruits coactivator proteins, which possess histone acetyltransferase (HAT) activity. ersnet.org This leads to the acetylation of histones, making the DNA more accessible for transcription and resulting in the increased expression of these anti-inflammatory genes. ersnet.org
Negative GREs and Inflammatory Gene Transcriptional Repression
The this compound-GR complex can also bind to negative GREs (nGREs), leading to the repression of gene transcription. wikipedia.orgersnet.org This mechanism, termed cis-repression, is particularly relevant for genes associated with the side effects of corticosteroids. ersnet.org The binding of GR to nGREs can occur in several ways. One mechanism involves the GR competing with other transcription factors for overlapping binding sites on the DNA. atsjournals.org For example, this has been observed with the osteocalcin (B1147995) and prolactin genes. atsjournals.org
Another critical mechanism of repression, known as transrepression, does not necessarily involve direct DNA binding by the GR. Instead, the activated GR monomer interacts directly with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.govwikipedia.org By binding to these factors, the GR prevents them from activating the transcription of genes that encode for a wide array of inflammatory proteins, including cytokines (e.g., IL-1β, TNF-α), chemokines, and adhesion molecules. patsnap.comatsjournals.org This interference with the transcriptional activity of other proteins is a major contributor to the anti-inflammatory effects of this compound. nih.gov
Examples of Genes Repressed by this compound via nGREs and Transrepression:
| Gene Product | Function in Inflammation | Mechanism of Repression |
| Pro-opiomelanocortin (POMC) | Precursor to ACTH, which stimulates cortisol production. | nGRE binding nih.govplos.org |
| Prolactin | Can have pro-inflammatory effects. | nGRE binding atsjournals.orgplos.org |
| Interleukin-1β (IL-1β) | A key pro-inflammatory cytokine. | nGRE binding, Transrepression of NF-κB frontiersin.org |
| Cyclooxygenase-2 (COX-2) | Enzyme involved in prostaglandin (B15479496) synthesis. | Transrepression of NF-κB/AP-1 nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | A major inflammatory cytokine. | Transrepression of NF-κB/AP-1 patsnap.com |
Non-Genomic Actions of this compound
In addition to the well-established genomic mechanisms that involve gene transcription and protein synthesis, this compound can also exert rapid, non-genomic effects. patsnap.com These actions occur within minutes and are too swift to be explained by changes in gene expression. patsnap.combioscientifica.com
The precise mechanisms of these non-genomic effects are not fully elucidated but are thought to involve interactions with cell membranes and membrane-bound glucocorticoid receptors. frontiersin.orgnih.gov These interactions can rapidly alter the activity of intracellular signaling pathways. patsnap.comnih.gov For instance, corticosteroids can rapidly influence neuronal activity and excitability. bioscientifica.com Some non-genomic effects may be mediated by the classical GR acting in a novel membrane-associated role. bioscientifica.com These rapid actions contribute to the immediate therapeutic response seen in some acute inflammatory conditions. patsnap.com
Downstream Molecular Pathway Modulation by this compound
The therapeutic effects of this compound are largely attributable to its ability to modulate various downstream molecular pathways that are central to the inflammatory response.
Inhibition of Pro-inflammatory Signaling Pathways
This compound effectively suppresses inflammation by inhibiting key pro-inflammatory signaling pathways.
This compound is a potent inhibitor of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. patsnap.comnih.gov The activated glucocorticoid receptor can interfere with NF-κB signaling through multiple mechanisms. ersnet.org One primary mechanism involves the direct interaction of the activated GR with NF-κB subunits, such as p50 and p65, which prevents their translocation to the nucleus and subsequent transactivation of target genes. nih.govnih.gov This inhibition has been demonstrated in various cell types, including human pulmonary artery smooth muscle cells, where this compound markedly inhibited PDGF-induced nuclear translocation of both p50 and p65 subunits. nih.govnih.gov Furthermore, this compound can induce the expression of the inhibitor of NF-κB (IκB-α), which sequesters NF-κB in the cytoplasm, thereby preventing its activation. ersnet.org By inhibiting NF-κB, this compound effectively suppresses the expression of a wide array of pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. patsnap.comspandidos-publications.com
This compound also modulates the Activator Protein 1 (AP-1) signaling pathway, another crucial transcription factor involved in inflammation and immune responses. patsnap.com The activated glucocorticoid receptor can physically interact with AP-1 components, such as Fos and Jun proteins, and inhibit their transcriptional activity. ersnet.orgfrontiersin.org This transrepression mechanism prevents AP-1 from binding to its DNA consensus sites and activating the transcription of pro-inflammatory genes. frontiersin.org Studies have shown that glucocorticoids can downregulate the expression of several AP-1 components and reduce the DNA-binding ability of the AP-1 complex. frontiersin.org In murine auditory cells, this compound was found to partially suppress IL-1β-induced activation of AP-1 promoter-driven luciferase activity. spandidos-publications.com
A key anti-inflammatory mechanism of this compound is the inhibition of Phospholipase A2 (PLA2), a pivotal enzyme in the inflammatory cascade. nih.govdroracle.ai this compound induces the synthesis of a protein called lipocortin-1 (also known as annexin-1), which directly inhibits the activity of PLA2. patsnap.compatsnap.comdroracle.ai PLA2 is responsible for cleaving arachidonic acid from membrane phospholipids. nih.govspringermedizin.de By inhibiting PLA2, this compound reduces the availability of arachidonic acid, which is the precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. patsnap.comnih.govbmj.com This inhibition of arachidonic acid metabolite production significantly contributes to the anti-inflammatory effects of this compound. bmj.com While the primary mechanism is the induction of lipocortin-1, some studies suggest that glucocorticoids may also inhibit cyclo-oxygenase (COX) activity to a lesser extent. nih.gov
This compound effectively suppresses the production of a broad spectrum of pro-inflammatory cytokines. patsnap.comed.ac.uk Through the inhibition of transcription factors like NF-κB and AP-1, this compound downregulates the gene expression of key cytokines including Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). patsnap.compatsnap.comed.ac.uk For instance, treatment of patients with Erythema Nodosum Leprosum reactions with this compound resulted in a significant reduction in the in vitro production of IFN-γ, TNF, and IL-1β. nih.gov The suppression of IL-2 production by this compound also contributes to its immunosuppressive effects by decreasing the proliferation of T lymphocytes. patsnap.compatsnap.com
| Cytokine | Effect of this compound |
| IL-1β | Suppression of production. nih.gov |
| IL-2 | Inhibition of production, leading to decreased T-cell proliferation. patsnap.compatsnap.com |
| IL-6 | No significant change in production observed in some studies. nih.gov |
| TNF-α | Suppression of production. patsnap.comnih.goved.ac.uk |
| IFN-γ | Suppression of production. nih.goved.ac.uk |
This compound also modulates the expression of various chemokines, which are crucial for the recruitment of leukocytes to sites of inflammation. patsnap.com Studies have demonstrated that methylthis compound (B1676475), a related glucocorticoid, can down-regulate the release of chemokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) from peripheral blood mononuclear cells. nih.gov In patients with Wegener's granulomatosis, methylthis compound was shown to significantly reduce the expression of IL-8, RANTES (CCL5), ENA-78 (CXCL5), MCP-1 (CCL2), and MIP-1α (CCL3). nih.gov Furthermore, long-term treatment with glucocorticoids can modulate the expression of chemokines involved in leukocyte recruitment, although the effects can be complex and not solely suppressive. aai.org In a study on asthma patients, oral this compound led to a decrease in CCR4+ T cells, which are responsive to chemokines like CCL17 and CCL22, suggesting an indirect modulation of these chemokine pathways. atsjournals.org
| Chemokine | Effect of this compound/Methylthis compound |
| IL-8 (CXCL8) | Down-regulation of release and expression. nih.gov |
| MCP-1 (CCL2) | Down-regulation of release and expression. nih.govspandidos-publications.com |
| CCL17 (TARC) | Indirect modulation suggested by a decrease in CCR4+ T cells. atsjournals.org |
| CCL22 (MDC) | Indirect modulation suggested by a decrease in CCR4+ T cells. atsjournals.org |
Promotion of Anti-inflammatory Signaling Pathways
This compound actively promotes signaling pathways that counteract inflammation, primarily by inducing the synthesis of proteins with inherent anti-inflammatory properties.
Induction of Anti-inflammatory Protein Synthesis (e.g., Lipocortin-1/Annexin-1, Interleukin-10)
This compound enhances the production of several key anti-inflammatory proteins. patsnap.comersnet.org One of the most significant is Annexin-1, also known as Lipocortin-1. patsnap.comfrontiersin.org This protein inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway. patsnap.com By blocking phospholipase A2, this compound effectively curtails the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.com
Effects on Immune Cell Function and Trafficking
This compound significantly alters the function and movement of various immune cells, which is a cornerstone of its immunosuppressive activity.
Decreased Leukocyte Migration and Vasodilation/Capillary Permeability
A key short-term effect of this compound is the reduction of leukocyte migration to sites of inflammation. drugbank.comcoggle.it It achieves this by downregulating the expression of adhesion molecules on both endothelial cells and leukocytes, making it more difficult for immune cells to exit the bloodstream and enter tissues. patsnap.com This action helps to minimize tissue damage and swelling associated with inflammation. patsnap.com Additionally, this compound decreases vasodilation and capillary permeability, further limiting the influx of inflammatory cells and mediators to the affected area. drugbank.comcoggle.itnih.gov
Inhibition of T Lymphocyte Proliferation
This compound has a direct inhibitory effect on the proliferation of T lymphocytes. nih.govnih.gov This is a critical aspect of its immunosuppressive action, as T cells are central to orchestrating the adaptive immune response. Studies have demonstrated that this compound can decrease the proliferation of T lymphocytes in response to various stimuli. nih.gov For example, in patients with chronic type B hepatitis, this compound therapy led to a decrease in lymphocyte proliferation in response to mitogens. nih.gov This inhibition of T cell expansion helps to control autoimmune reactions and prevent rejection in organ transplantation.
Redistribution of White Blood Cells (e.g., Lymphocytes, Monocytes, Eosinophils, Neutrophils)
This compound causes a significant redistribution of circulating white blood cells. patsnap.combmj.com This involves a decrease in the number of circulating lymphocytes, monocytes, and eosinophils, while simultaneously increasing the number of neutrophils. patsnap.comebmconsult.com The reduction in lymphocytes is due to their redistribution to locations such as the spleen, bone marrow, and lymph nodes. bmj.com This sequestration of lymphocytes away from the circulation and sites of inflammation contributes to the immunosuppressive effects of the drug. The increase in neutrophils is primarily due to their demargination from the lining of blood vessels and a delayed migration into tissues. ebmconsult.com
Table 1: Effects of this compound on White Blood Cell Distribution
| Cell Type | Effect on Circulating Count | Mechanism of Action |
| Lymphocytes | Decrease | Redistribution to spleen, bone marrow, and lymph nodes. bmj.com |
| Monocytes | Decrease | Redistribution and reduced migration. patsnap.comneurology.org |
| Eosinophils | Decrease | Reduced production and increased apoptosis. wjgnet.com |
| Neutrophils | Increase | Demargination from blood vessel walls and delayed migration into tissues. ebmconsult.com |
Attenuation of Neutrophil and Endothelial Cell Activation
This compound exerts significant influence on the activation of both neutrophils and endothelial cells, key players in the inflammatory cascade. In vitro studies have demonstrated that this compound can dose-dependently reduce the expression of E-selectin on endothelial cells that have been stimulated by pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov This reduction in E-selectin is functionally significant, as it leads to decreased adhesion of neutrophils to the endothelial lining. nih.gov
Table 1: Effects of this compound on Neutrophil and Endothelial Cell Activation
| Cell Type | Molecule/Process Affected | Effect of this compound | Consequence | References |
|---|---|---|---|---|
| Endothelial Cells | E-selectin expression | Downregulation | Reduced neutrophil adhesion | nih.gov |
| Endothelial Cells | Adhesion molecules (general) | Downregulation | Reduced leukocyte transmigration | patsnap.com |
| Endothelial Cells | von Willebrand factor | Decreased levels | Attenuated endothelial activation | nih.govaai.org |
| Neutrophils | L-selectin gene transcription | Decreased | Detachment from endothelium (demargination) | ebmconsult.comnus.edu.sg |
| Neutrophils | Elastase levels | Attenuated | Reduced neutrophil activation | nih.gov |
| Neutrophils | Adhesion to endothelium | Reduced | Decreased migration to inflammatory sites | nih.gov |
Interplay with Other Molecular Systems
Impact on Matrix Metalloproteinases (MMPs)
This compound demonstrates a complex and sometimes context-dependent influence on the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.
Research has shown that this compound can suppress the expression of MMP-9 at both the transcriptional and protein levels. spandidos-publications.com In experimental models of dry eye, both methylthis compound and doxycycline (B596269) were found to reduce the expression and activity of MMP-9. nih.gov Similarly, in a rat model of inflammatory keratitis, corticosteroids, including this compound, successfully suppressed the expression of MMP-9 that was induced by lipopolysaccharide (LPS). plos.org In a study on rheumatoid arthritis, high-dose methylthis compound therapy led to a rapid and significant decrease in the expression of MMP-1 in the synovial membrane. oup.com
Conversely, some studies report a different effect. In a study of peripheral ulcerative keratitis, this compound had no direct effect on the in vitro activity of MMP-2 or its production by cultured corneal keratocytes. nih.gov Another study found that in normal conditions, corticosteroids could increase MMP-9 expression in keratocytes. plos.org Furthermore, chronic treatment with methylthis compound in adult rats was observed to increase the activity of MMP-9 in lung tissue. atsjournals.org This suggests that the effect of this compound on MMPs can vary depending on the specific MMP, the tissue type, and the inflammatory context.
Table 2: Research Findings on this compound's Impact on MMPs
| Study Context | MMP(s) Investigated | Observed Effect of this compound/Corticosteroids | References |
|---|---|---|---|
| 27-hydroxycholesterol-induced inflammation | MMP-9 | Suppressed expression at transcriptional and protein levels | spandidos-publications.com |
| Experimental Dry Eye | MMP-9 | Reduced expression and activity | nih.gov |
| LPS-induced inflammatory keratocyte model | MMP-9 | Suppressed expression | plos.org |
| Rheumatoid Arthritis | MMP-1, MMP-3 | Decreased MMP-1 expression, no change in MMP-3 | oup.com |
| Peripheral Ulcerative Keratitis | MMP-2 | No effect on in vitro activity or production | nih.gov |
| Normal Keratocytes | MMP-9 | Increased expression | plos.org |
| Chronic treatment in adult rats | MMP-9 | Increased activity in lung tissue | atsjournals.org |
| Degenerative Bovine Nasal Cartilage | MMP-13 | Significantly reduced production in the presence of IL-1 alpha | researchgate.net |
Influence on Neuroimmune Mediators
This compound also modulates the activity of neuroimmune mediators. In a study involving patients with severe eosinophilic asthma, treatment with this compound significantly reduced levels of neuroimmune mediators such as Glial Cell-Derived Neurotrophic Factor (GDNF) and Neural Cell Adhesion Molecule (NCAM). medrxiv.org The reduction in these mediators correlated strongly with other type-2 inflammatory proteins. medrxiv.org This suggests that this compound's anti-inflammatory effects extend to the neuroimmune axis.
Glucocorticoids, the class of steroids to which this compound belongs, are known to have complex interactions with the neuroimmune system. They can be both anti-inflammatory and, under certain conditions, proinflammatory. nih.gov Their anti-inflammatory effects are partly mediated by the repression of transcription factors like NF-κB, which is crucial for the production of many inflammatory mediators. medrxiv.orgnih.gov The ability of this compound to downregulate mediators like GDNF and NCAM highlights a specific pathway through which it may influence neuro-inflammatory processes. medrxiv.org
Table 3: this compound's Influence on Specific Neuroimmune Mediators
| Neuroimmune Mediator | Observed Effect of this compound | Correlated Changes | Study Population | References |
|---|---|---|---|---|
| Glial Cell-Derived Neurotrophic Factor (GDNF) | Significantly reduced | Correlated with reduction in type-2 inflammatory proteins | Patients with severe eosinophilic asthma | medrxiv.org |
| Neural Cell Adhesion Molecule (NCAM) | Significantly reduced | Correlated with reduction in type-2 inflammatory proteins | Patients with severe eosinophilic asthma | medrxiv.org |
Pharmacokinetics and Pharmacodynamics of Prednisolone
Absorption and Bioavailability Considerations
Following oral administration, prednisolone (B192156) is rapidly and effectively absorbed from the gastrointestinal tract. droracle.ai Peak plasma concentrations are typically reached within 1 to 2 hours. nih.gov The bioavailability of oral this compound is high, generally ranging from 80% to 100%. nih.govnih.gov However, some studies have reported a lower bioavailability of around 58.5% to 70%. droracle.aisnu.ac.kr For instance, this compound sodium phosphate (B84403) oral solution has been shown to produce a 14% higher peak plasma level of this compound, which occurs 20% faster than with tablets. droracle.ai
Distribution Characteristics, Including Tissue-Specific Accumulation
Once absorbed, this compound is widely distributed throughout the body. ontosight.ai Its lipophilic nature allows for easy passage across cell membranes. droracle.ai High concentrations of the drug are found in the liver, kidneys, adrenal glands, spleen, small intestine, and bile. nih.govontosight.ai
The distribution of this compound is significantly influenced by its binding to plasma proteins. It binds to albumin and corticosteroid-binding globulin (transcortin). nih.govontosight.ai This binding is concentration-dependent; at lower concentrations, protein binding is high (80-90%), but it decreases to 60-70% at higher concentrations as transcortin becomes saturated. nih.gov The volume of distribution for this compound is approximately 0.64 L/kg. derangedphysiology.com
Biotransformation and Metabolism, Including Prodrug Conversion (Prednisone to this compound)
This compound is the active metabolite of its prodrug, prednisone (B1679067). nih.govpharmgkb.org This conversion primarily occurs in the liver through a process of first-pass metabolism. endocrine-abstracts.org
Role of 11-hydroxysteroid dehydrogenase enzyme (HSD11B1)
The key enzyme responsible for the conversion of the inactive prednisone to the active this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). ontosight.aipharmgkb.orgendocrine-abstracts.org This enzyme is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle. nih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), found predominantly in the kidney, inactivates this compound back to prednisone. nih.govendocrine-abstracts.org Studies have shown that the Δ1-dehydro configuration in prednisone increases its reduction by 11β-HSD1, leading to a more efficient hepatic first-pass activation compared to cortisone (B1669442). oup.com
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5)
After its formation, this compound is further metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. nih.govontosight.ai CYP3A4 is the main isoenzyme involved in this process, with potential contributions from CYP3A5. ontosight.aipharmgkb.org The primary metabolic pathways include 6β-hydroxylation and reduction of the 20-keto group. nih.gov The major metabolites formed are 20-alpha-hydroxythis compound and 20-beta-hydroxythis compound. ontosight.ai Some corticosteroids, including prednisone, can act as inducers of CYP3A enzymes. nih.gov
Elimination Pathways and Half-Life
The elimination of this compound and its metabolites primarily occurs through the kidneys, with the metabolites being excreted in the urine as sulfate (B86663) and glucuronide conjugates. nih.govdroracle.ai A smaller portion is excreted in the bile. nih.govontosight.ai Approximately 20% of a dose is excreted unchanged in the urine. nih.gov
The plasma half-life of this compound is relatively short, ranging from 2 to 3.5 hours. droracle.aiontosight.aiwikipedia.org However, its biological half-life, which reflects its duration of action, is longer, estimated to be between 12 and 36 hours. droracle.ai
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 80-100% | nih.govnih.gov |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | nih.gov |
| Protein Binding | 65-91% (concentration-dependent) | nih.govderangedphysiology.com |
| Volume of Distribution (Vd) | 0.64 L/kg | derangedphysiology.com |
| Elimination Half-Life (t½) | 2-3.5 hours | droracle.aiontosight.aiwikipedia.org |
| Biological Half-Life | 12-36 hours | droracle.ai |
| Primary Route of Elimination | Renal excretion of metabolites | nih.govdroracle.ai |
Interindividual Variability in Pharmacokinetics and Pharmacodynamics
Significant interindividual variability exists in the pharmacokinetics and pharmacodynamics of this compound. nih.govuio.no This variability can be influenced by several factors, including:
Liver Function: Patients with liver disease may exhibit impaired conversion of prednisone to this compound and reduced clearance of this compound, leading to altered drug levels. nih.govnih.gov
Plasma Protein Concentrations: In conditions like nephrotic syndrome, fluctuations in plasma albumin levels can affect the proportion of unbound (active) this compound. jst.go.jp Lower albumin levels are associated with a higher fraction of unbound drug. jst.go.jp
Sex and Race: Some studies suggest differences in this compound pharmacokinetics and pharmacodynamics based on sex and race. For example, men have been observed to have a higher oral clearance and apparent volume of distribution of free this compound compared to women. nih.gov Additionally, racial differences in the sensitivity of certain pharmacodynamic markers have been reported. nih.gov
Genetic Factors: Polymorphisms in genes encoding metabolizing enzymes like CYP3A4 and CYP3A5, as well as drug transporters like P-glycoprotein (ABCB1), can influence the pharmacokinetics of prednisone and this compound. pharmgkb.org
This variability underscores the potential for individualized dosing strategies to optimize therapeutic outcomes and minimize adverse effects. nih.govresearchgate.net
Influence of Genetic Polymorphisms (e.g., ABCB1)
Genetic variations in genes encoding drug transporters and metabolizing enzymes can significantly alter the pharmacokinetics of this compound. The ATP-binding cassette sub-family B member 1 (ABCB1) gene, which codes for the P-glycoprotein efflux transporter, is a key area of investigation. pharmgkb.orgpharmgkb.org
Polymorphisms in the ABCB1 gene, such as C3435T (rs1045642) and G2677T/A (rs2032582), have been associated with altered this compound response. pharmgkb.orgnephropathol.com A study in pediatric patients with nephrotic syndrome found a significant correlation between the 3435T>C polymorphism and the likelihood of resistance to this compound. nephropathol.comnephropathol.com Similarly, the 2677G>T/A polymorphism was significantly associated with the onset of this compound-resistant nephrotic syndrome. nephropathol.comnephropathol.com These findings suggest that individuals with certain ABCB1 genotypes may have increased P-glycoprotein function, leading to enhanced efflux of this compound and reduced therapeutic efficacy. nephropathol.comd-nb.info
Further research in renal transplant recipients explored the combined impact of polymorphisms in ABCB1 and CYP3A5, a gene encoding a key metabolizing enzyme. nih.gov While no significant differences in this compound pharmacokinetics were found based on CYP3A5 or ABCB1 genotypes alone, a combined genotype effect was observed. nih.gov Recipients with both the ABCB1 3435CC and CYP3A53/3 genotypes had a significantly higher maximum plasma concentration (Cmax) of this compound compared to those with both ABCB1 3435TT and CYP3A53/3 genotypes. nih.gov
Interestingly, another study in renal transplant recipients concluded that polymorphisms in the NR1I2 gene (which encodes the Pregnane X Receptor) had a more significant impact on this compound plasma concentrations than variants in CYP3A5 or ABCB1. pharmgkb.orgnih.gov Patients carrying the NR1I2 7635G allele exhibited lower area under the curve (AUC) and Cmax values for this compound, suggesting higher metabolic activity in the intestine. nih.gov
Table 1: Influence of Genetic Polymorphisms on this compound Pharmacokinetics
| Gene Polymorphism | Patient Population | Key Finding | Reference |
|---|---|---|---|
| ABCB1 3435T>C | Pediatric Nephrotic Syndrome | Significant correlation with resistance to this compound. | nephropathol.comnephropathol.com |
| ABCB1 2677G>T/A | Pediatric Nephrotic Syndrome | Significant association with the onset of this compound-resistant nephrotic syndrome. | nephropathol.comnephropathol.com |
| ABCB1 3435CC + CYP3A53/*3 | Renal Transplant Recipients | Higher mean this compound Cmax (180 ng/mL) compared to ABCB1 3435TT + CYP3A53/3 (129 ng/mL). | nih.gov |
| NR1I2 7635G allele | Renal Transplant Recipients | Significantly lower AUC and Cmax values for this compound compared to the 7635AA allele. | nih.gov |
Impact of Organ Function (e.g., Hepatic, Renal Impairment)
The function of major organs, particularly the liver and kidneys, is crucial for the metabolism and excretion of this compound, and impairment can lead to altered pharmacokinetic profiles. researchgate.netdroracle.aikarger.com
Hepatic Impairment: The liver is the primary site for the conversion of the prodrug prednisone to its active form, this compound, and for the subsequent metabolism of this compound. pharmgkb.orgnih.gov In patients with liver disease, particularly those with hypoalbuminemia, the pharmacokinetics of this compound can be significantly altered. researchgate.netnih.gov Decreased protein binding due to lower serum albumin levels can lead to a higher fraction of unbound, biologically active this compound. nih.govnih.gov This initial increase in free drug can result in more rapid elimination. uio.no However, liver disease can also lead to a decreased metabolic clearance of the drug. researchgate.net Patients with liver disease often have a prolonged this compound half-life. researchgate.net Despite these changes, the conversion of prednisone to this compound is generally not a limiting factor, even in severe liver dysfunction. researchgate.netnih.gov
Renal Impairment: Renal function also influences the disposition of this compound. droracle.ai Studies in children with renal grafts have shown that renal failure slows the urinary excretion of prednisone and its metabolites. nih.gov This can lead to increased unbound concentrations of this compound. researchgate.netnih.gov Uremic toxins associated with renal failure may also reduce CYP-mediated metabolism. uio.no In adult renal transplant recipients, a negative correlation has been observed between glomerular filtration rate and the dose-adjusted AUC of this compound, indicating that reduced kidney function is associated with higher drug exposure. uio.no
Table 2: Effect of Organ Impairment on this compound Pharmacokinetics
| Organ Impairment | Pharmacokinetic Parameter Affected | Consequence | Reference |
|---|---|---|---|
| Hepatic | Protein Binding | Decreased due to hypoalbuminemia, increasing free this compound fraction. | nih.govnih.gov |
| Clearance | Delayed metabolic clearance. | researchgate.net | |
| Half-life | Prolonged this compound half-life. | researchgate.net | |
| Renal | Excretion | Slowed urinary excretion of prednisone and its metabolites. | nih.gov |
| Unbound Concentration | Increased unbound this compound concentrations. | researchgate.netkarger.comnih.gov | |
| Systemic Exposure (AUC) | Increased exposure with declining renal function. | uio.no |
Sex and Race-Related Differences in Pharmacokinetic/Pharmacodynamic Profiles
Evidence suggests that both sex and race can contribute to variability in the pharmacokinetics and pharmacodynamics of this compound. nih.govnih.gov
Sex-Related Differences: Studies have consistently shown that men exhibit higher oral clearance of free this compound compared to women. nih.govresearchgate.net In one study involving white and black participants, the total body weight-normalized free this compound oral clearance was 22% higher in white men and 40% higher in black men compared to their female counterparts. nih.govnih.gov Similarly, the apparent volume of distribution was higher in men (by 32% in whites and 38% in blacks). nih.govnih.govresearchgate.net Consequently, women tend to have a higher area under the curve (AUC), indicating greater drug exposure. neurology.org These pharmacokinetic differences, however, did not translate into significant differences in pharmacodynamic markers such as cortisol suppression or neutrophil trafficking in one study. nih.govnih.gov
Race-Related Differences: Racial differences have been observed in both the pharmacokinetics and pharmacodynamics of corticosteroids. nih.gov White patients have been reported to have higher methylthis compound (B1676475) clearances than Black patients. nih.gov In terms of pharmacodynamics, a study found that the 50% inhibitory concentration (IC50) for T-suppressor cell trafficking inhibition by this compound was significantly higher in white individuals compared to black individuals, regardless of sex (125% higher in men and 208% higher in women). nih.govnih.govresearchgate.net This suggests a diminished reactivity or sensitivity to the immunosuppressive effects of this compound in white individuals at the cellular level. nih.gov In clinical settings, African-American patients have shown higher failure rates with corticosteroid treatment for acute renal allograft rejection compared to non-African-American patients. nih.gov
Table 3: Sex and Race-Related Differences in this compound Pharmacokinetics/Pharmacodynamics
| Factor | Comparison | Pharmacokinetic/Pharmacodynamic Finding | Reference |
|---|---|---|---|
| Sex | Men vs. Women | Men have higher oral clearance (by 22% in Whites, 40% in Blacks) and a larger volume of distribution for free this compound. | nih.govnih.govresearchgate.net |
| Women vs. Men | Women have lower this compound clearance and a higher AUC. | neurology.org | |
| Race | Whites vs. Blacks | IC50 for T-suppressor cell inhibition is higher in Whites (by 125% in men, 208% in women), suggesting lower sensitivity. | nih.govnih.govresearchgate.net |
| African-Americans vs. Non-African-Americans | Higher failure rates with corticosteroid treatment for acute rejection in African-Americans. | nih.gov |
Prednisolone in Therapeutic Efficacy Research
Clinical Trial Design and Methodologies for Prednisolone (B192156) Studies
Randomized Controlled Trials
Randomized controlled trials (RCTs) are the gold standard for assessing the efficacy of this compound. karger.comnih.gov In these trials, participants are randomly assigned to receive either this compound or a control treatment, which could be a placebo or another active medication. nih.govnih.govclinicaltrials.eu This randomization helps to ensure that the groups are comparable at the start of the trial, so any observed differences in outcomes can be more confidently attributed to the treatment.
For instance, numerous RCTs have been conducted to evaluate low-dose this compound in rheumatoid arthritis. karger.com These trials have consistently shown that this compound can improve function and slow the progression of joint damage. karger.comreumatologiaclinica.org Similarly, RCTs in asthma have demonstrated the effectiveness of oral this compound in managing acute exacerbations. mja.com.aunih.gov In the context of chronic obstructive pulmonary disease (COPD), while oral corticosteroids like prednisone (B1679067) are commonly used, some researchers point out that fewer than 800 patients have been enrolled in placebo-controlled trials, suggesting a need for more robust evidence. medcentral.com
Double-Blind and Cross-Over Designs
To further minimize bias, many this compound trials employ a double-blind design, where neither the participants nor the investigators know which treatment is being administered. nih.govreumatologiaclinica.orgnih.govnih.gov This helps to prevent expectations from influencing the reporting of symptoms or the assessment of outcomes. For example, a double-blind, placebo-controlled trial was conducted to assess the efficacy of low-dose, add-on this compound in older patients with rheumatoid arthritis. nih.gov Another double-blind RCT investigated the use of this compound for respiratory syncytial virus bronchiolitis in hospitalized children. nih.gov
Cross-over trials are another design used in this compound research. In this type of study, participants receive both the study drug (this compound) and the control treatment in a sequential order, with a "washout" period in between to eliminate the effects of the first treatment before starting the second. nih.govcenterwatch.com A double-blind crossover trial compared this compound with a placebo for maintaining remission in ulcerative colitis. nih.gov This design allows for within-patient comparisons, which can increase statistical power. A study on adrenal insufficiency utilized a two-arm, two-period, double-blind, randomized, cross-over design to compare low-dose this compound with standard hydrocortisone (B1673445) treatment. clinicaltrial.be
Outcome Measures in Efficacy Studies
The efficacy of this compound in clinical trials is measured using a variety of outcome measures tailored to the specific condition being studied. These measures are critical for quantifying the treatment's effect and comparing it across different studies.
In studies of rheumatoid arthritis, common outcome measures include:
Disease Activity Score in 28 joints (DAS28): A composite score that assesses tender and swollen joints, inflammatory markers (like erythrocyte sedimentation rate or C-reactive protein), and the patient's global assessment of health. nih.govnih.govbmj.com
Radiographic Changes: X-rays are used to assess the progression of joint damage over time, often using scoring systems like the Sharp/van der Heijde score. nih.gov
Functional Status: Patient-reported outcomes like the Health Assessment Questionnaire (HAQ) are used to measure the impact of the disease on daily activities. nih.govoup.com
Ultrasonography: Power-Doppler ultrasonography can detect subclinical inflammation in the joints. isrctn.com
For respiratory illnesses such as asthma and COPD, key outcome measures often include:
Symptom Scores: Standardized questionnaires are used to track the severity and frequency of symptoms like coughing, wheezing, and shortness of breath. nih.govnih.gov
Lung Function Tests: Measurements such as Forced Expiratory Volume in 1 second (FEV1) and peak expiratory flow rate are used to objectively assess airway obstruction. nih.govnih.gov
Relapse and Hospitalization Rates: The frequency of disease flare-ups and the need for hospital admission are important indicators of treatment success. nih.govnih.gov
The Steroid PRO is a patient-reported outcome measure specifically designed to assess the impact of glucocorticoid therapy on patients' quality of life across various inflammatory conditions. ox.ac.uk
Efficacy in Autoimmune and Inflammatory Conditions
This compound has demonstrated significant efficacy in a wide range of autoimmune and inflammatory conditions, providing relief from symptoms and modifying disease progression.
Rheumatoid Arthritis
This compound has a well-established role in the management of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation of the joints.
Numerous clinical trials have confirmed the efficacy of low-dose this compound in improving symptoms and slowing the progression of joint damage in patients with RA. karger.comreumatologiaclinica.org One meta-analysis of nine studies involving 472 RA patients showed that prednisone was more effective than placebo and as effective as some disease-modifying antirheumatic drugs (DMARDs) in improving clinical and laboratory parameters. reumatologiaclinica.orgreumatologiaclinica.org
A key benefit of this compound in early RA is its ability to slow radiographic progression. Several studies have shown that adding low-dose this compound to conventional DMARD therapy significantly reduces the rate of joint erosion compared to placebo. reumatologiaclinica.orgoup.com For example, a two-year, double-blind, randomized trial found that 7.5 mg of this compound daily, in addition to DMARDs, resulted in significantly less radiographic progression of erosions. oup.com Another study demonstrated that even 5mg of this compound daily could slow radiographic damage. reumatologiaclinica.org
The GLORIA trial, a large, pragmatic, double-blind, randomized trial, showed that 5 mg of this compound daily over two years in patients aged 65 and older with established RA resulted in lower disease activity and reduced joint damage progression. nih.govbmj.comresearchgate.net
Below is a table summarizing key findings from selected clinical trials of this compound in rheumatoid arthritis:
| Trial | Design | Key Findings |
| Kirwan et al. (1995) | Randomized, double-blind, placebo-controlled | 7.5mg/day of this compound added to DMARDs significantly slowed radiographic progression over 2 years in patients with active RA. reumatologiaclinica.orgreumatologiaclinica.org |
| Svensson et al. | Randomized trial | 7.5 mg/day of this compound resulted in significantly less radiographic progression of erosions in early RA. reumatologiaclinica.orgoup.com |
| GLORIA Trial | Pragmatic, double-blind, randomized, placebo-controlled | 5 mg/day of this compound in patients 65+ with established RA led to lower disease activity and reduced joint damage progression over 2 years. nih.govbmj.comresearchgate.net |
| Wassenberg et al. | Randomized trial | 5mg/day of this compound slowed radiographic progression. karger.com |
Asthma and Other Respiratory Illnesses
This compound is a critical component in the management of acute exacerbations of asthma and is also used in other respiratory conditions.
In acute asthma exacerbations, oral this compound has been shown to be as effective as intravenous corticosteroids. tg.org.au Studies have demonstrated that a short course of oral this compound can reduce the need for hospitalization in children with moderate to severe asthma exacerbations. nih.gov Research has also explored the optimal duration of treatment, with some studies suggesting that a 3-day course of this compound may be as effective as a 5-day course for children who are not hospitalized. mja.com.au
For other respiratory illnesses, the efficacy of this compound is more varied. In acute lower respiratory tract infections in non-asthmatic adults, a randomized clinical trial found that a 5-day course of oral this compound did not significantly reduce the duration or severity of cough compared to placebo. nih.gov In cases of respiratory syncytial virus (RSV) bronchiolitis in infants, some studies have suggested a potential benefit in accelerating clinical recovery, while others have found no significant effect. nih.govresearchgate.net
In patients with acute exacerbations of Chronic Obstructive Pulmonary Disease (COPD), systemic corticosteroids are considered a standard of care. nih.gov However, some research suggests that their benefit may be limited to patients with higher levels of eosinophils, a type of white blood cell. jwatch.org
The following table summarizes findings from clinical trials of this compound in respiratory illnesses:
| Condition | Trial Design | Key Findings |
| Acute Asthma (Children) | Randomized, double-blind, placebo-controlled | Oral prednisone reduced the need for hospitalization in children with moderate to severe asthma exacerbations. nih.gov |
| Acute Asthma (Children) | Double-blind, randomized controlled trial | A 3-day course of oral this compound was not inferior to a 5-day course for children not requiring hospitalization. mja.com.au |
| Acute Lower Respiratory Tract Infection (Non-asthmatic adults) | Randomized clinical trial | A 5-day course of oral this compound did not significantly reduce cough duration or severity compared to placebo. nih.gov |
| RSV Bronchiolitis (Infants) | Randomized, double-blind, placebo-controlled | Some evidence of accelerated clinical recovery, but other studies show no significant effect. nih.govresearchgate.net |
| COPD Exacerbations | Multiple trials | Systemic corticosteroids are standard of care, but benefit may be greater in patients with eosinophilia. nih.govjwatch.org |
Inflammatory Bowel Diseases
This compound is a well-established and effective treatment for inducing remission in patients with active inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. crohnsandcolitis.caouh.nhs.ukmagonlinelibrary.comcrohnsandcolitis.org.uk Its rapid and potent anti-inflammatory action helps to control flare-ups and alleviate symptoms. magonlinelibrary.comcrohnscolitisfoundation.org
For ulcerative colitis, studies have demonstrated the efficacy of oral corticosteroids in inducing remission. magonlinelibrary.comelsevier.es One of the earliest controlled studies in 1955 showed that cortisone (B1669442) was effective in achieving clinical remission in patients with ulcerative colitis. magonlinelibrary.comelsevier.es A study comparing this compound with other treatments found that it led to clinical remission more quickly and frequently than salazopyrine and topical hydrocortisone in patients with left-sided colitis. nih.gov In cases of acute and critical ulcerative colitis, a combination of oral this compound and a nightly rectal drip of hydrocortisone succinate (B1194679) sodium resulted in clinical remission in 76% of patients, compared to 52% of those treated with sulfasalazine. nih.gov
In Crohn's disease, oral this compound has also been shown to be effective in inducing remission. crohnsandcolitis.camagonlinelibrary.com The National Cooperative Crohn's Disease Study found that prednisone led to clinical remission in 60% of patients with active Crohn's disease, compared to 30% in the placebo group. elsevier.es While effective for inducing remission, standard corticosteroids like prednisone are generally more effective than budesonide (B1683875) for this purpose. crohnsandcolitis.ca However, it is important to note that corticosteroids are not effective for maintaining remission or preventing relapse in inactive Crohn's disease. crohnsandcolitis.camagonlinelibrary.com
Interactive Data Table: this compound Efficacy in Inflammatory Bowel Disease
| Study/Finding | Condition | Key Efficacy Finding | Reference |
| Truelove and Witts (1955) | Ulcerative Colitis | Oral cortisone effective in inducing remission. | magonlinelibrary.comelsevier.es |
| Summers et al. (1979) | Crohn's Disease | Oral this compound effective in inducing remission in active disease. | magonlinelibrary.com |
| National Cooperative Crohn's Disease Study | Crohn's Disease | 60% of patients achieved clinical remission with prednisone vs. 30% with placebo. | elsevier.es |
| Consecutive trials in UC | Left-sided Ulcerative Colitis | Prednisone led to clinical remission more quickly and often than salazopyrine and topical hydrocortisone. | nih.gov |
| Study on acute and critical UC | Acute Ulcerative Colitis | 76% of patients treated with this compound and hydrocortisone achieved clinical remission vs. 52% with sulfasalazine. | nih.gov |
| General Finding | Crohn's Disease | Corticosteroids are effective at inducing remission in active Crohn's disease. | crohnsandcolitis.ca |
| General Finding | Ulcerative Colitis | Corticosteroids are effective at inducing remission in active ulcerative colitis. | crohnsandcolitis.ca |
| Comparative Efficacy | Crohn's Disease | Standard corticosteroids like prednisone are more effective than budesonide at inducing remission. | crohnsandcolitis.ca |
| Maintenance Therapy | Crohn's Disease | Budesonide is not effective at preventing relapse in inactive Crohn's disease. | crohnsandcolitis.ca |
Allergic Reactions
This compound is a potent anti-inflammatory and immunosuppressive agent used for the symptomatic treatment of severe allergic reactions. clevelandclinic.orgdroracle.aimsf.orgmayoclinic.org It works by decreasing inflammation and slowing down an overactive immune system. clevelandclinic.org By blocking the body's inflammatory reaction, this compound helps to relieve symptoms such as swelling, redness, itching, and tenderness. mayoclinic.orghealthdirect.gov.au
For severe allergic reactions, this compound is often prescribed in tapering doses over one to two weeks. droracle.ai In cases of life-threatening allergic reactions like anaphylaxis, epinephrine (B1671497) is administered immediately, followed by this compound therapy to control the ongoing inflammatory response. droracle.ai The use of this compound in severe allergies is crucial for managing symptoms, especially when there is evidence of hemodynamic compromise or when initial therapies are not sufficient. droracle.ai
Ophthalmology Applications
This compound is a mainstay in ophthalmic therapy for managing a variety of inflammatory eye conditions. medlineplus.govallaboutvision.comkingston.ac.uk It is available in ophthalmic formulations such as solutions, suspensions, and ointments to be applied directly to the eye. medlineplus.govmayoclinic.org
Ophthalmic this compound is effective in reducing irritation, redness, burning, and swelling caused by inflammation from various sources, including chemicals, heat, radiation, infection, allergies, or foreign bodies in the eye. medlineplus.govmayoclinic.org It is also commonly used after eye surgery to control postoperative inflammation. medlineplus.govallaboutvision.comnih.gov Studies have shown that this compound acetate (B1210297) 1% ophthalmic suspension has the highest anti-inflammatory effect in the eye among topical agents. reviewofoptometry.com
The mechanism of action involves changing the way the immune system works to prevent swelling and redness. medlineplus.gov Topical steroids are generally used for conditions affecting the anterior segment of the eye, while posterior segment conditions may require periocular, intravitreal, or systemic administration for adequate penetration. eyewiki.org
Dermatological Disorders
This compound is widely used in dermatology to treat a variety of inflammatory skin conditions due to its ability to reduce inflammation and suppress the immune response. dermnetnz.orgbad.org.uk It is prescribed for conditions such as eczema (including atopic dermatitis), autoimmune bullous diseases, lupus erythematosus, sarcoidosis, and vasculitis. dermnetnz.org
Oral this compound is the most commonly prescribed systemic steroid for inflammatory skin diseases. dermnetnz.org It helps to clear or control rashes by decreasing inflammation. bad.org.uk In a prospective observational study, oral this compound was one of the most frequently prescribed corticosteroids for dermatological conditions, with eczema being the most common indication. medresearch.in Another compound, prednicarbate, which is rapidly metabolized to this compound in the skin, has also been shown to be effective in relieving inflammation and pruritus in various dermatoses. nih.gov
Efficacy in Neoplastic Diseases
This compound and its related compound, prednisone, are integral components of many chemotherapy regimens for various types of cancer. cancer.govupmc.comcancercareontario.caaiom.it They are used for their ability to reduce inflammation and suppress the body's immune response. cancer.gov In oncology, corticosteroids are used both as a direct cancer treatment and as supportive therapy to manage cancer-related complications and side effects of other anticancer treatments. aiom.itbccancer.bc.ca
Prednisone is approved for use in combination with other drugs to treat:
Acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). cancer.gov
Chronic lymphocytic leukemia (CLL) and chronic myelogenous leukemia (CML). cancer.gov
Hodgkin lymphoma. cancer.gov
Mycosis fungoides (a type of cutaneous T-cell lymphoma). cancer.gov
Non-Hodgkin lymphoma. cancer.gov
Lymphomas
Corticosteroids like this compound and prednisone have been a cornerstone in the treatment of lymphomas for decades. austinpublishinggroup.com They are effective both as single agents and in combination with cytotoxic chemotherapy, partly due to their non-overlapping toxicity profiles. austinpublishinggroup.com
In Hodgkin lymphoma, the development of the MOPP (mustine, oncovin, procarbazine, prednisone) combination therapy in the 1960s was a significant breakthrough, leading to complete remission in a majority of patients. nih.gov Subsequent regimens, many of which include a glucocorticoid, have shown similar efficacy. nih.gov
For non-Hodgkin lymphoma (NHL), high doses of glucocorticoids are a key part of first-line chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), often administered with rituximab (B1143277) (R-CHOP). austinpublishinggroup.com Research has shown that corticosteroids can induce tumor regression in a significant number of lymphoma patients. austinpublishinggroup.com Dexamethasone (B1670325), another corticosteroid, is often used in salvage regimens for relapsed or refractory NHL. austinpublishinggroup.com Corticosteroids are believed to work by directly killing lymphoma cells and by enhancing the effectiveness of other chemotherapy drugs. mylymphomateam.com
Interactive Data Table: this compound/Prednisone in Lymphoma Treatment
| Lymphoma Type | Treatment Regimen | Key Efficacy Finding | Reference |
| Hodgkin Lymphoma | MOPP (mustine, oncovin, procarbazine, prednisone) | First treatment to effectively cause complete remission in a majority of patients. | nih.gov |
| Non-Hodgkin Lymphoma | CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) | A standard first-line chemotherapy regimen that includes high doses of prednisone. | austinpublishinggroup.com |
| Non-Hodgkin Lymphoma | Kofman, et al. study | Documented tumor regressions in 28 out of 53 treated patients with varying doses of this compound. | austinpublishinggroup.com |
| General Lymphoma | Corticosteroids | Believed to help kill lymphoma cells and boost the effectiveness of other anti-lymphoma drugs. | mylymphomateam.com |
Leukemias (e.g., Acute Lymphoblastic Leukemia)
This compound is a cornerstone in the treatment of Acute Lymphoblastic Leukemia (ALL), particularly in pediatric protocols. Its efficacy is often evaluated in the context of multi-agent chemotherapy regimens. Resistance to this compound is a significant negative prognostic factor in pediatric ALL. Research has explored the relationship between in vitro resistance to this compound and clinical outcomes. Studies have shown a significant correlation between the concentration of this compound required to kill 50% of leukemia cells in the lab (LC50) and both short-term and long-term clinical responses to chemotherapy. For instance, patients who were poor responders to initial this compound monotherapy had leukemia cells that were significantly more resistant in vitro.
The choice between this compound and dexamethasone in ALL treatment remains a subject of ongoing research, with considerations for patient age, risk stratification, and the specific treatment phase.
This compound in Context of Specific Host Responses
This compound has been shown to exert a dose-dependent influence on the complex interplay between inflammation and coagulation during human endotoxemia, a condition that mimics aspects of sepsis. In studies involving healthy subjects administered Escherichia coli lipopolysaccharide (LPS), pre-treatment with this compound dose-dependently inhibited the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). Simultaneously, this compound enhanced the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Furthermore, this compound attenuated the activation of neutrophils and endothelial cells, as indicated by reduced plasma levels of elastase and von Willebrand factor, respectively. A key finding is that while this compound effectively dampened the inflammatory response, it did not inhibit LPS-induced activation of the coagulation cascade. This was evidenced by unchanged plasma concentrations of thrombin-antithrombin complexes, prothrombin fragment F1+2, and soluble tissue factor. These findings suggest that this compound differentially modulates various host response pathways during endotoxemia. In animal models, this compound has been shown to inhibit the development of endotoxin-induced disseminated intravascular coagulation (DIC) and improve mortality, an effect potentially mediated by the suppression of inflammatory cytokine production.
| Biomarker | Effect of this compound Pre-treatment during Endotoxemia |
|---|---|
| TNF-α, IL-6, IL-8, MCP-1 | Dose-dependent inhibition |
| IL-10 | Dose-dependent enhancement |
| Neutrophil Activation (Elastase) | Attenuated |
| Endothelial Cell Activation (von Willebrand Factor) | Attenuated |
| Coagulation Activation (Thrombin-antithrombin complexes, F1+2, Soluble Tissue Factor) |
Adverse Effects and Mechanisms of Prednisolone
Mechanistic Investigations of Prednisolone-Induced Metabolic Perturbations
This compound (B192156), a synthetic glucocorticoid, is known to induce a range of metabolic side effects. These effects stem from its influence on various metabolic pathways, leading to significant changes in the body's handling of carbohydrates, proteins, and fats. nih.gov
Skeletal Muscle Wasting
This compound and other glucocorticoids can lead to skeletal muscle wasting, a condition known as steroid myopathy. physio-pedia.commedscape.com This is a significant concern for patients on long-term therapy. The underlying mechanisms are complex and involve both an increase in muscle protein breakdown (catabolism) and a decrease in muscle protein synthesis (anabolism). physio-pedia.comdroracle.ai
Key Mechanisms of this compound-Induced Muscle Wasting:
Increased Protein Catabolism: this compound upregulates proteolytic systems, which are responsible for breaking down proteins. physio-pedia.com This leads to the dissociation of essential muscle proteins like actin and myosin, causing muscle fibers to shrink. physio-pedia.com The ubiquitin-proteasome system is a primary pathway for this protein degradation. nih.gov
Decreased Protein Synthesis: Glucocorticoids inhibit the processes that build new muscle protein. droracle.ainih.gov They can interfere with the transport of amino acids into muscle cells and inhibit the signaling of key growth factors like insulin (B600854) and insulin-like growth factor-1 (IGF-1). nih.gov
Myofiber Atrophy: The primary effect of this compound on muscle is the atrophy of fast-twitch glycolytic muscle fibers (type IIb fibers). nih.govbioscientifica.com This leads to a reduction in muscle mass and strength. oup.comnih.gov
Mitochondrial Dysfunction: this compound can also cause mitochondrial dysfunction within muscle cells. This includes enlargement and aggregation of mitochondria, as well as a decrease in their oxidative capacity, further contributing to muscle weakness. nih.gov
A study on healthy subjects showed that even short-term administration of a glucocorticoid led to a reduction in the cross-sectional area and specific force of type I and type IIA muscle fibers, indicating that these changes occur before the clinical appearance of myopathy. medscape.com
Effects on Amino Acid Metabolism
This compound has a profound catabolic effect on protein metabolism, leading to increased breakdown of proteins and the release of amino acids into the bloodstream. droracle.aidroracle.ai This is a central feature of its metabolic side effects.
A study in healthy volunteers demonstrated that even a single high dose of this compound significantly increased the levels of 13 proteinogenic amino acids in the urine and 10 in the serum. nih.govd-nb.info This provides evidence for an early onset of glucocorticoid-induced muscle wasting. nih.govd-nb.info The increased levels of 3-methylhistidine, a marker for muscle protein catabolism, further support this finding. d-nb.info
The amino acids released from muscle breakdown are then transported to the liver, where they serve as substrates for gluconeogenesis, contributing to the hyperglycemic effect of this compound. droracle.ai
Table 1: Impact of this compound on Amino Acid Levels
| Amino Acid | Change in Urine Levels | Change in Serum Levels |
| Alanine | Increased | Increased |
| Lysine | Increased | Not specified |
| Histidine | Increased | Not specified |
| Methionine | Increased | Not specified |
| Threonine | Increased | Increased |
| Proline | Increased | Increased |
| Serine | Increased | Not specified |
| Leucine (B10760876) | Increased | Not specified |
| Valine | Increased | Not specified |
| Phenylalanine | Increased | Increased |
| Glycine | Increased | Not specified |
| Asparagine | Increased | Increased |
| Isoleucine | Increased | Not specified |
| Glutamine | Not specified | Increased |
| Arginine | Not specified | Increased |
| Aspartic Acid | Not specified | Increased |
| Tyrosine | Not specified | Increased |
| Tryptophan | Not specified | Increased |
Data compiled from a study on healthy volunteers treated with high-dose this compound. d-nb.info
Alterations in Carnitine Derivatives
This compound treatment has been shown to affect the metabolism of carnitine and its derivatives. Carnitine plays a crucial role in the transport of fatty acids into the mitochondria for energy production.
Research has indicated that acute this compound treatment strongly increases urinary levels of carnitine derivatives, such as propionylcarnitine (B99956) and L-acetylcarnitine. nih.govd-nb.info However, this effect was not observed with prolonged treatment, suggesting potential adaptive mechanisms. nih.gov Another study found that long-term this compound treatment in rats initially reduced free carnitine concentrations in the liver, but this effect diminished over time. vanmedjournal.com
Conversely, some studies suggest that this compound can increase the uptake of L-carnitine in certain cell lines, which might explain some of its therapeutic effects in conditions of muscular carnitine deficiency. nih.gov
Impact on Bone Mineral Density and Osteoporosis
One of the most significant and well-documented adverse effects of long-term this compound therapy is glucocorticoid-induced osteoporosis (GIO). nih.govnih.gov This condition is characterized by a decrease in bone mineral density (BMD) and an increased risk of fractures. nih.govnih.gov Fractures can occur in as many as 30-50% of patients on chronic glucocorticoid therapy. nih.govnih.gov
Mechanisms of this compound-Induced Osteoporosis:
Suppression of Bone Formation: this compound directly inhibits the function of osteoblasts, the cells responsible for forming new bone. nih.gov It impairs their replication and differentiation and can induce their apoptosis (programmed cell death). nih.gov
Increased Bone Resorption: Glucocorticoids promote the formation and activity of osteoclasts, the cells that break down bone tissue. nih.gov
Effects on Osteocytes: this compound also induces the apoptosis of osteocytes, which are mature bone cells embedded in the bone matrix. nih.gov
Hormonal Effects: Long-term use of glucocorticoids can suppress the production of sex hormones (androgens and estrogens), which are important for maintaining bone mass. youtube.com
The net result of these actions is a significant imbalance in bone remodeling, with bone resorption outpacing bone formation, leading to a rapid decline in BMD, particularly in the initial months of therapy. nih.gov
Dyslipidemia and Hypertriglyceridemia
This compound can cause dyslipidemia, an abnormal amount of lipids (e.g., triglycerides, cholesterol) in the blood. droracle.ai This often manifests as hypertriglyceridemia, or elevated triglyceride levels. droracle.ainih.gov
Mechanisms of this compound-Induced Dyslipidemia:
Increased VLDL Production: Glucocorticoids can stimulate the liver to produce more very-low-density lipoprotein (VLDL), a type of lipoprotein that carries triglycerides. droracle.aiscielo.org.za
Altered Lipid Metabolism: this compound can increase the expression of genes involved in fatty acid synthesis and lipid uptake. researchgate.net It can also increase the release of free fatty acids from fat stores. droracle.ai
Insulin Resistance: The insulin resistance induced by this compound further disrupts fat metabolism, contributing to elevated triglyceride levels. droracle.ai
Studies have shown that even low doses of this compound can have adverse effects on fat metabolism. nih.govgarvan.org.au Chronic steroid therapy is a known cause of hyperlipidemia. primescholars.com
Research on Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
The administration of exogenous glucocorticoids like this compound can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This occurs through a negative feedback mechanism. mdpi.com this compound, acting as a synthetic version of cortisol, interacts with glucocorticoid receptors in the hypothalamus and pituitary gland. mdpi.comanxietycentre.com This interaction inhibits the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary. mdpi.comnih.gov The reduction in ACTH, in turn, decreases the adrenal cortex's production of endogenous cortisol. nih.gov
The degree of HPA axis suppression is influenced by the dose and duration of this compound therapy. nih.gov Prolonged treatment can lead to adrenal atrophy, diminishing the body's ability to produce cortisol in response to stress. Abrupt cessation of this compound after long-term use can precipitate an adrenal crisis, a life-threatening condition. nih.gov Recovery of the HPA axis can be a lengthy process, sometimes taking up to a year. northerncarealliance.nhs.uk
Research indicates that even short-term, high-dose therapy can suppress the HPA axis. One study noted that a seven-day course of prednisone (B1679067) increased the risk of adrenal suppression in individuals with a low cortisol level following a dexamethasone (B1670325) suppression test. mdpi.com The timing of administration also plays a role; evening doses are more likely to suppress the natural early morning surge of ACTH, leading to greater adrenal suppression. mdpi.comnih.gov
| Factor | Mechanism/Observation | Reference |
|---|---|---|
| Dosage | Higher doses lead to more significant suppression. Doses equivalent to >5 mg of this compound per day for over 4 weeks are associated with suppression. | oup.com |
| Duration of Therapy | Longer treatment duration increases the risk and recovery time of HPA axis suppression. | northerncarealliance.nhs.uk |
| Timing of Administration | Evening doses have a more pronounced suppressive effect on the morning ACTH surge. | mdpi.comnih.gov |
| Individual Sensitivity | Individual variations in glucocorticoid sensitivity can affect the degree of suppression. | mdpi.com |
Increased Susceptibility to Infections
This compound exerts its immunosuppressive effects by modulating immune activity and reducing inflammation. nih.gov This action, while therapeutically beneficial, can also lead to an increased susceptibility to infections. scot.nhs.uk The mechanisms behind this include the suppression of leukocyte migration and a decrease in the activity and volume of the immune system. nih.gov
By inhibiting the immune response, this compound can mask the typical signs and symptoms of an infection, potentially delaying diagnosis and treatment. nih.gov Furthermore, it can lead to the reactivation of latent infections, such as tuberculosis. nih.gov Patients on immunosuppressive doses of this compound are also at a higher risk of developing severe disseminated disease from viruses like the varicella-zoster virus if they have not been previously exposed or vaccinated. nih.gov The use of live or live-attenuated vaccines is contraindicated during such therapy. nih.gov
Cardiovascular Effects, Including Hypertension
The use of this compound is associated with several adverse cardiovascular effects, most notably hypertension. nih.govdroracle.ai The mechanisms contributing to elevated blood pressure are multifactorial. This compound can cause sodium and fluid retention, which increases plasma volume and subsequently, blood pressure. droracle.aidroracle.aidrugs.com This is due to its mineralocorticoid effects, which stimulate receptors in the kidneys to retain sodium and water. droracle.aidrugs.com
Beyond fluid retention, this compound can directly affect the vasculature by increasing its sensitivity to vasoconstrictors and decreasing vasodilation. droracle.ai Some studies also suggest an activation of the sympathetic nervous system. droracle.ai The hypertensive effect is often dose-dependent, with higher doses posing a greater risk. droracle.aidrugs.com
In addition to hypertension, long-term use of glucocorticoids can lead to dyslipidemia, characterized by elevations in total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. nih.gov These metabolic changes, coupled with hypertension, can increase the long-term risk of cardiovascular disease. nih.govresearchgate.net
| Mechanism | Description | Reference |
|---|---|---|
| Mineralocorticoid Effects | Stimulation of kidney receptors leading to sodium and water retention, and increased plasma volume. | droracle.aidrugs.com |
| Direct Vascular Effects | Increased vascular sensitivity to vasoconstrictors and decreased vasodilation. | droracle.ai |
| Sympathetic Nervous System Activation | Potential for increased sympathetic stimulation. | droracle.ai |
Gastrointestinal Issues
This compound use can lead to gastrointestinal complications, including gastritis and peptic ulcers. healthcentral.comwww.nhs.uk The risk of developing peptic ulcers is significantly increased when corticosteroids are used concurrently with non-steroidal anti-inflammatory drugs (NSAIDs). healthcentral.comnih.gov
The proposed mechanisms for these gastrointestinal effects include the inhibition of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins (B1171923) play a protective role in the gastric mucosa by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. By inhibiting these protective mechanisms, this compound can render the stomach lining more susceptible to injury. nih.gov Additionally, corticosteroids may impair the healing of existing ulcers. nih.gov
Neurological and Psychiatric Manifestations (e.g., Insomnia, Anxiety, Depression)
This compound can cross the blood-brain barrier and exert significant effects on the central nervous system, leading to a range of neurological and psychiatric manifestations. www.nhs.uk Common side effects include insomnia, anxiety, and mood swings. anxietycentre.comwww.nhs.ukclevelandclinic.org More severe reactions can include depression, mania, and psychosis. peoplespharmacy.comnih.gov
As a synthetic corticosteroid, this compound mimics the effects of cortisol, the body's primary stress hormone. anxietycentre.com Elevated levels of glucocorticoids can lead to a state of hyperarousal, which can manifest as insomnia and anxiety. anxietycentre.comhealthline.com The exact mechanisms are complex but are thought to involve alterations in neurotransmitter systems and neuronal excitability. The severity of these psychiatric side effects often correlates with the dose of this compound. www.nhs.uk
Ocular Complications (e.g., Glaucoma, Blurred Vision)
The use of this compound, particularly in ophthalmic formulations but also with systemic administration, is associated with significant ocular side effects. drugs.comnih.gov A primary concern is the development of steroid-induced glaucoma, characterized by an increase in intraocular pressure (IOP). medicalnewstoday.comdroracle.aicollege-optometrists.org This rise in IOP is thought to result from increased resistance to aqueous humor outflow through the trabecular meshwork. nih.govglaucoma.org.au
Prolonged elevation of IOP can damage the optic nerve, leading to irreversible vision loss. college-optometrists.orgeyeworld.org The risk of developing elevated IOP is greater with long-term use of corticosteroids. medicalnewstoday.comnih.gov
Another significant ocular complication is the formation of posterior subcapsular cataracts, which can cause blurred vision and glare. drugs.commedicalnewstoday.com The risk of cataracts also increases with the duration of steroid therapy. nih.gov
| Complication | Mechanism | Common Symptoms | Reference |
|---|---|---|---|
| Glaucoma | Increased intraocular pressure due to reduced aqueous humor outflow. | Often asymptomatic initially, can lead to blurred vision or vision loss over time. | medicalnewstoday.comdroracle.aicollege-optometrists.org |
| Cataracts (Posterior Subcapsular) | Clouding of the eye's lens. | Blurred vision, glare, difficulty seeing at night. | drugs.commedicalnewstoday.com |
Renal Impairment Considerations
While this compound is used to treat various inflammatory kidney diseases, its use in patients with pre-existing renal impairment requires careful consideration. northerncarealliance.nhs.ukmayoclinic.org The primary concerns are related to its potential to cause fluid retention and hypertension, which can exacerbate underlying kidney disease. nih.govdroracle.aispinedoctordubai.com
This compound promotes sodium retention and potassium excretion, which can lead to edema and increased blood pressure. droracle.ai In individuals with compromised kidney function, the ability to manage these fluid and electrolyte shifts is diminished, potentially leading to fluid overload and worsening hypertension. droracle.aidroracle.ai Therefore, in patients with renal insufficiency, careful monitoring of blood pressure, fluid status, and electrolytes is crucial. droracle.aidroracle.ai
Pregnancy-Related Research (e.g., Placental Crossing)
Research into the transplacental passage of this compound reveals a complex and highly regulated process, primarily designed to limit fetal exposure to the active corticosteroid. researchgate.netoup.comnih.gov The placenta serves as a significant barrier, employing specific enzymatic and transport mechanisms to protect the developing fetus. nih.gov
The primary mechanism governing this barrier is the placental enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.govnih.gov This enzyme is highly expressed in the syncytial layer of the placental villi and efficiently converts biologically active this compound into its less active 11-keto metabolite, prednisone. researchgate.netnih.govnih.gov This inactivation process is the main reason why fetal exposure to this compound is substantially lower than maternal exposure. oup.comnih.gov Studies have consistently shown that fetal plasma concentrations of this compound are approximately 8- to 10-fold lower than those found in the maternal circulation, meaning only about 10% of the active maternal dose reaches the fetus. researchgate.netnih.govjohnshopkins.edu
A secondary mechanism that limits fetal exposure is the action of the efflux transporter P-glycoprotein (P-gp). researchgate.netoup.com This protein is present in the placenta and actively transports this compound from the fetal compartment back into the maternal circulation, further reducing the concentration of the active drug that reaches the fetus. researchgate.netoup.com
A study involving pregnant women with early-onset HELLP syndrome, a severe complication of preeclampsia, provided specific data on the maternal-fetal concentration gradient. Despite concerns that placental pathology might impair enzymatic function, the research demonstrated that the 11β-HSD2 barrier remained effective. researchgate.netnih.gov
Maternal and Fetal Plasma Concentrations of this compound in Pregnancies with HELLP Syndrome
| Plasma Source | Mean Concentration (nmol/L) | Standard Deviation (±) |
|---|---|---|
| Maternal | 477.5 | 300 |
| Fetal (Umbilical Cord) | 52.8 | 27.0 |
Data from a study on patients with HELLP syndrome, showing a nearly 10-fold lower this compound concentration in the fetus compared to the mother. researchgate.netnih.gov
The efficiency of the placental barrier for this compound is particularly evident when compared to other corticosteroids. Fluorinated synthetic corticosteroids like dexamethasone and betamethasone (B1666872) are poor substrates for the 11β-HSD2 enzyme. nih.govbohrium.comresearchgate.net Consequently, they bypass this metabolic barrier to a much greater extent, resulting in higher fetal exposure. oup.comnih.gov Research indicates that up to 50% of dexamethasone can enter the fetal circulation. nih.govjcrpe.org
In vitro studies using minced human placental tissue have quantified the differences in metabolism among various corticosteroids. These findings underscore the significant role of placental conversion in limiting fetal exposure to this compound compared to other agents. bohrium.com
In Vitro Placental Metabolism of Various Corticosteroids
| Corticosteroid | Percentage Converted to Inactive 11-keto Metabolite |
|---|---|
| Cortisol | 67.4% |
| This compound | 51.4% |
| Betamethasone | 7.1% |
| Dexamethasone | 1.8% |
Comparison of the extent to which different corticosteroids are inactivated by human placental tissue in an in vitro setting. bohrium.com
While the placental barrier is robust, some research suggests that high, prolonged maternal doses of this compound could potentially saturate the 11β-HSD2 enzyme, which might lead to an increased amount of the active drug crossing into the fetal circulation. nih.govjcrpe.org However, as demonstrated in the HELLP syndrome study, even in complicated pregnancies, the enzymatic barrier remains substantially effective. researchgate.netnih.gov
Drug Interactions Involving Prednisolone: Mechanistic Research
Interactions with Anticoagulants (e.g., Warfarin)
The co-administration of prednisolone (B192156) and oral anticoagulants such as warfarin (B611796) can lead to unpredictable alterations in anticoagulant effect, necessitating close monitoring. drugs.comdrugs.com Reports have indicated both potentiation and inhibition of the anticoagulant response. drugs.com
Recent research has elucidated a potential mechanism for the interaction between this compound and warfarin, focusing on the intestinal absorption of vitamin K. jst.go.jpnih.gov Warfarin exerts its anticoagulant effect by inhibiting the vitamin K-dependent synthesis of clotting factors. jst.go.jp The Niemann-Pick C1-Like 1 (NPC1L1) transporter, located on the luminal membrane of the intestine, plays a role in the absorption of dietary vitamin K1. jst.go.jpnih.gov
Studies have shown that this compound can significantly increase the international normalized ratio (PT-INR) in patients treated with warfarin. jst.go.jpnih.gov The proposed mechanism involves the suppression of NPC1L1 expression and activity by this compound. nih.govsemanticscholar.org In vitro studies using NPC1L1-overexpressing cells have demonstrated that this compound inhibits the uptake of vitamin K1 mediated by this transporter. jst.go.jpnih.gov Furthermore, it has been found that this compound downregulates NPC1L1 in a manner dependent on the glucocorticoid receptor α. jst.go.jpnih.gov By reducing vitamin K1 absorption, this compound can enhance the anticoagulant effect of warfarin. jst.go.jp
Table 1: Mechanistic Overview of this compound-Warfarin Interaction
| Interacting Drug | Proposed Mechanism of Interaction with this compound | Clinical Implication |
|---|
Interactions with Other Medications
This compound interacts with a range of other medications through various mechanisms, including altered metabolism and absorption.
Estrogens, including those in oral contraceptives, can enhance the systemic effects of corticosteroids like this compound. drugs.comnih.gov The primary proposed mechanism is an increase in the serum concentration of cortisol-binding globulin (transcortin), induced by estrogens. drugs.comdrugs.com This leads to a decreased rate of metabolic clearance of corticosteroids. drugs.com
Pharmacokinetic studies have shown that in women taking oral contraceptives, the plasma clearance of this compound is significantly reduced, and its half-life is prolonged. drugs.comnih.gov This results in increased exposure to both total and unbound this compound. nih.govnih.gov Consequently, patients receiving estrogens concurrently with this compound may require lower doses of the corticosteroid. drugs.com
Table 2: Effect of Oral Contraceptives on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Effect of Oral Contraceptives | Reference |
|---|---|---|
| Plasma Clearance | Decreased | drugs.comnih.gov |
| Half-life | Increased | drugs.comnih.gov |
The concomitant use of this compound and fluoroquinolone antibiotics has been associated with an increased risk of tendinitis and tendon rupture, particularly in older adults. nih.govdroracle.ai The Achilles tendon is most commonly affected. drugs.com While this interaction is clinically significant, the precise underlying mechanism remains unknown. drugs.comdrugs.com Healthcare providers are advised to exercise caution when co-prescribing these agents. drugs.com
This compound's metabolism can be influenced by drugs that affect the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov
CYP3A4 Inducers: Drugs that induce CYP3A4 activity, such as rifampin and phenytoin, can increase the clearance of this compound, potentially reducing its therapeutic effect. nih.govnih.gov
CYP3A4 Inhibitors: Conversely, potent inhibitors of CYP3A4, like ketoconazole (B1673606) and itraconazole (B105839), can decrease the metabolism of this compound, leading to increased plasma concentrations and a greater risk of corticosteroid-related side effects. nih.govhelsinki.fi Studies have shown that itraconazole can significantly increase the area under the curve (AUC) of this compound. helsinki.fi While prednisone (B1679067) itself is not metabolized by CYP3A4, its active metabolite, this compound, is a substrate. drugbank.comresearchgate.net
Table 3: Interaction of this compound with CYP3A4 Modulators
| Drug Class | Example | Effect on this compound | Mechanism |
|---|---|---|---|
| CYP3A4 Inducers | Rifampin, Phenytoin | Decreased plasma concentration and efficacy. nih.gov | Increased metabolic clearance. nih.govnih.gov |
Cholestyramine, a bile acid sequestrant, can interfere with the absorption of this compound from the gastrointestinal tract. nih.govdrugbank.com By binding to this compound in the intestine, cholestyramine can reduce its bioavailability and potentially decrease its therapeutic efficacy. drugs.comdrugs.comdrugbank.com To mitigate this interaction, it is often recommended to separate the administration times of this compound and cholestyramine. drugs.com
Cyclosporine
The interaction between this compound and cyclosporine is multifaceted, involving both pharmacokinetic and pharmacodynamic mechanisms. Both cyclosporine and corticosteroids are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. bubsnaturals.com This shared metabolic pathway can lead to competitive inhibition, potentially resulting in elevated plasma concentrations of one or both drugs. bubsnaturals.com Specifically, corticosteroids, including this compound, have been identified as competitive inhibitors of cyclosporine oxidase in human liver microsomes. healthline.com
From a pharmacodynamic perspective, the concurrent use of these agents produces a synergistic or additive immunosuppressive effect. nih.gov this compound suppresses the immune system by binding to glucocorticoid receptors and inhibiting the transcription of inflammatory genes, while cyclosporine is a calcineurin inhibitor that prevents T-cell activation. nih.gov This combined action can be therapeutically beneficial, for instance in preventing organ transplant rejection. nih.gov Furthermore, research in cell cultures suggests that this compound may offer a protective effect against cyclosporine-induced cellular damage by suppressing the generation of reactive oxygen species (ROS). drugs.com
Digoxin (B3395198)
The primary interaction between this compound and digoxin is pharmacodynamic and stems from this compound's potential to cause electrolyte disturbances. hogrefe.com Systemically administered corticosteroids can induce hypokalemia (low potassium levels) through their mineralocorticoid effects, which promote potassium excretion. hogrefe.comresearchgate.netnih.gov This is clinically significant for patients on digoxin because digoxin exerts its therapeutic effect by binding to the Na+/K+ ATPase pump, the same site where potassium binds. nih.gov When potassium levels are low, there is less competition for these binding sites, leading to increased digoxin binding and an enhanced pharmacologic effect, which elevates the risk of digoxin toxicity. researchgate.netnih.gov
Macrolides (e.g., Clarithromycin)
The interaction between this compound and macrolide antibiotics, such as clarithromycin (B1669154), is a well-defined pharmacokinetic interaction based on the inhibition of drug metabolism. peacehealth.org this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme. peacehealth.orgbubsnaturals.com Clarithromycin is a potent inhibitor of this enzyme. peacehealth.orgmedicalnewstoday.com When clarithromycin is co-administered with this compound, it blocks the CYP3A4-mediated metabolism of the corticosteroid. peacehealth.orgbubsnaturals.com This inhibition leads to decreased clearance and consequently, increased plasma concentrations and a prolonged half-life of this compound, which can potentiate its physiological effects and side effects. peacehealth.orgmedicalnewstoday.com
Isoniazid (B1672263)
The interaction with isoniazid appears to result in reduced efficacy of the antituberculosis drug. Co-administration of this compound may decrease the plasma concentrations of isoniazid. researchgate.netnih.gov While the precise mechanism has not been definitively established, it is suggested to involve an enhanced elimination of isoniazid. nih.gov Research indicates that this may be due to increased hepatic metabolism and/or renal clearance of isoniazid. One study involving patients with tuberculosis found a significant reduction in plasma isoniazid concentrations following a single dose of this compound, which was attributed to increased renal clearance of isoniazid. nih.gov
Amphotericin B
The interaction between this compound and the antifungal agent Amphotericin B is pharmacodynamic and centers on the potential for additive electrolyte depletion. Both medications can independently cause hypokalemia. researchgate.net this compound can induce potassium loss due to its mineralocorticoid activity, while Amphotericin B is also known to cause potassium-wasting. The concurrent use of these two agents significantly increases the risk of developing severe hypokalemia. researchgate.net
Bupropion (B1668061)
The co-administration of this compound and bupropion may lead to an increased risk of seizures. researchgate.net This interaction is believed to be pharmacodynamic in nature. Both bupropion and corticosteroids like this compound are known to lower the seizure threshold independently. Therefore, their combined use can have an additive effect on this risk. researchgate.net
| Interacting Drug | Mechanism of Interaction | Effect |
|---|---|---|
| Cyclosporine | Pharmacokinetic (Competitive inhibition of CYP3A4) and Pharmacodynamic (Additive immunosuppression). bubsnaturals.comnih.gov | Potentially elevated plasma levels of both drugs; enhanced immunosuppression. bubsnaturals.comnih.gov |
| Digoxin | Pharmacodynamic (this compound-induced hypokalemia). hogrefe.comnih.gov | Increased risk of digoxin toxicity due to reduced potassium levels. researchgate.net |
| Macrolides (Clarithromycin) | Pharmacokinetic (Inhibition of CYP3A4-mediated metabolism of this compound). peacehealth.orgbubsnaturals.com | Increased plasma concentrations and effects of this compound. peacehealth.org |
| Isoniazid | Pharmacokinetic (Enhanced hepatic and/or renal elimination of isoniazid). nih.gov | Decreased plasma concentrations of isoniazid. researchgate.net |
| Amphotericin B | Pharmacodynamic (Additive potassium-depleting effects). researchgate.net | Increased risk of severe hypokalemia. |
| Bupropion | Pharmacodynamic (Additive lowering of seizure threshold). researchgate.net | Increased risk of seizures. researchgate.net |
Nutritional and Herbal Interactions
Grapefruit Juice
Grapefruit juice can significantly alter the pharmacokinetics of this compound. The mechanism involves the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, primarily within the intestinal wall. Grapefruit contains compounds, notably furanocoumarins, that are mechanism-based inhibitors of CYP3A4. This inhibition reduces the first-pass metabolism of this compound, leading to increased bioavailability and higher systemic concentrations of the drug.
The interaction between this compound and melatonin is linked to the circadian rhythm. This compound, which mimics the body's natural cortisol, can disrupt the normal sleep-wake cycle. Mechanistic studies in zebrafish have shown that this compound exposure leads to decreased melatonin secretion. This effect is mediated through the glucocorticoid receptor, which represses the expression of genes that control the circadian rhythm, ultimately inhibiting the expression of AANAT, a key enzyme in melatonin synthesis. This suppression of melatonin can contribute to sleep disorders. Furthermore, because melatonin has immune-modulating effects, there is a theoretical concern that it could interfere with the immunosuppressive action of corticosteroids. researchgate.net
Potassium
This compound has a direct effect on potassium homeostasis. Through its mineralocorticoid activity, this compound acts on the kidneys to increase the excretion of potassium. This can lead to a depletion of bodily potassium stores and result in hypokalemia (low serum potassium levels).
Vitamin B6
Vitamin C, Vitamin K, Selenium, and Zinc
Oral corticosteroid use can lead to increased urinary excretion of several micronutrients, including Vitamin C, Vitamin K, selenium, and zinc. The exact mechanisms for these losses are not fully elucidated. For Vitamin K, a more specific mechanism has been proposed where this compound may inhibit the intestinal absorption of Vitamin K1 by suppressing the expression and activity of the Niemann-Pick C1-like 1 (NPC1L1) transporter. In the case of zinc, besides increased urinary loss, an in-vitro study has shown that this compound and zinc ions can react to form a distinct chemical compound, which could impact the efficacy of topical formulations containing both substances. Studies have also noted that corticosteroid treatment is associated with depressed plasma selenium levels, although the underlying mechanism remains unclear.
| Nutrient/Herbal Substance | Mechanism of Interaction | Effect |
|---|---|---|
| Grapefruit Juice | Pharmacokinetic (Inhibition of intestinal CYP3A4). | Increased bioavailability and plasma levels of this compound. |
| Melatonin | Pharmacodynamic (Inhibition of melatonin synthesis via circadian rhythm disruption). | Decreased melatonin secretion. |
| Potassium | Pharmacodynamic (Increased renal excretion of potassium). | Can lead to hypokalemia. |
| Vitamin B6 | Metabolic (Induces synthesis enzymes and suppresses catabolic enzymes for Vitamin B6). | Increased synthesis and circulating levels of bioactive Vitamin B6. |
| Vitamin C | Pharmacokinetic (Increased urinary excretion). | Potential for depletion. |
| Vitamin K | Pharmacokinetic (Increased urinary excretion; potential inhibition of intestinal absorption via NPC1L1). | Potential for depletion and reduced absorption. |
| Selenium | Pharmacokinetic (Increased urinary excretion). | Potential for depletion; associated with depressed plasma selenium levels. |
| Zinc | Pharmacokinetic (Increased urinary excretion) and Chemical (Forms a compound with zinc ions in vitro). | Potential for depletion. |
Mechanisms of Prednisolone Resistance
Molecular and Cellular Basis of Steroid Resistance
The development of resistance to prednisolone (B192156) can be attributed to a variety of alterations in the glucocorticoid signaling pathway, from the receptor level to downstream gene expression and interactions with other signaling cascades.
The biological actions of this compound are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex. frontiersin.orgmdpi.com Upon binding to a glucocorticoid like this compound, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus. frontiersin.orguconn.edu This nuclear translocation is a critical step for the GR to exert its effects on gene expression.
However, defects in this process can lead to glucocorticoid resistance. nih.gov Studies have shown that in some steroid-resistant individuals, there is a failure of the GR to move into the nucleus effectively. nih.gov This impaired nuclear translocation means that even in the presence of this compound, the receptor cannot reach its genomic targets to regulate gene expression. nih.gov Consequently, the anti-inflammatory effects of the drug are diminished. This defect can be a result of alterations in the proteins that assist in the transport of the GR into the nucleus. nih.gov For instance, the interaction of the GR with importin-β1 and the nuclear pore-associated glycoprotein (B1211001) Nup62 is crucial for its nuclear import. uconn.edu
The human glucocorticoid receptor gene can produce two main isoforms through alternative splicing: GRα and GRβ. nih.govnih.gov GRα is the classic, active form of the receptor that binds to glucocorticoids and mediates their effects. researchgate.net In contrast, GRβ does not bind to glucocorticoids and is considered a dominant-negative inhibitor of GRα. nih.gov
An increased expression of GRβ is strongly associated with steroid resistance in various inflammatory diseases, including asthma, ulcerative colitis, and rheumatoid arthritis. nih.govrusalljournal.ruresearchgate.net GRβ can form heterodimers with GRα, and these heterodimers have a reduced ability to activate glucocorticoid-responsive genes. nih.gov This inhibitory action of GRβ effectively reduces the sensitivity of cells to this compound. mdpi.com The ratio of GRα to GRβ expression is a critical determinant of cellular responsiveness to glucocorticoids; a lower ratio is often correlated with glucocorticoid resistance. mdpi.com Therefore, the upregulation of GRβ can serve as a molecular switch that turns off the glucocorticoid signaling pathway, leading to resistance.
| Factor | Role in this compound Resistance | Associated Conditions |
| GRβ | Acts as a dominant-negative inhibitor of GRα, reducing its transcriptional activity. | Asthma, Nasal Polyposis, Ulcerative Colitis, Allergic Rhinitis, Crohn's Disease, Rheumatoid Arthritis researchgate.net |
The function of GRα is finely tuned by various post-translational modifications (PTMs), which can alter its stability, activity, and ability to interact with other proteins. capes.gov.brresearchgate.net These modifications include phosphorylation, sumoylation, acetylation, and ubiquitination.
Phosphorylation is one of the most studied PTMs of GRα. nih.gov The receptor is phosphorylated at multiple serine residues, and the pattern of phosphorylation can influence its transcriptional activity in a gene-specific manner. nih.gov Aberrant phosphorylation can, therefore, contribute to glucocorticoid resistance.
Acetylation of GRα is another critical modification. After binding to its ligand, GRα becomes acetylated. For GRα to effectively repress pro-inflammatory transcription factors like NF-κB, it needs to be deacetylated by enzymes such as histone deacetylase 2 (HDAC2). nih.govnih.gov If this deacetylation process is impaired, the anti-inflammatory actions of glucocorticoids are reduced, leading to resistance. nih.govnih.gov
Other PTMs like sumoylation and ubiquitination also play a role in regulating GRα function, and alterations in these processes can potentially contribute to the development of this compound resistance. researchgate.net
Glucocorticoids exert their anti-inflammatory effects in part by influencing the acetylation state of histones, which are proteins that package DNA into chromatin. wikipedia.org The acetylation of histones generally leads to a more relaxed chromatin structure, allowing for gene transcription. wikipedia.org Conversely, deacetylation leads to a more condensed chromatin structure and gene repression. wikipedia.org
The GR recruits histone deacetylases (HDACs), particularly HDAC2, to the sites of active inflammation. nih.gov This recruitment is essential for switching off the expression of inflammatory genes. nih.govnih.gov In some inflammatory diseases associated with steroid resistance, such as chronic obstructive pulmonary disease (COPD), there is a marked reduction in HDAC2 activity and expression. nih.gov This impairment in HDAC2 function leads to a state of persistent histone acetylation at inflammatory gene promoters, rendering them insensitive to the repressive effects of glucocorticoids. nih.gov A defect in GR deacetylation by HDAC2 can also induce glucocorticoid insensitivity towards NF-κB-mediated gene expression. nih.gov
| Enzyme | Function in Glucocorticoid Action | Consequence of Defect |
| HDAC2 | Deacetylates GRα, enabling it to bind to and repress the NF-κB complex. nih.govnih.gov | Reduced sensitivity to glucocorticoid suppression of inflammatory gene expression. nih.gov |
The inflammatory microenvironment itself can contribute to the development of glucocorticoid resistance. nih.gov High levels of pro-inflammatory cytokines can interfere with the glucocorticoid signaling pathway at multiple points. nih.gov
Cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-13 (IL-13) have been implicated in promoting steroid resistance. researchgate.netnih.gov These cytokines are key players in type 2 inflammatory responses, which are characteristic of allergic diseases. frontiersin.orgfrontiersin.org They can suppress the anti-inflammatory effects of glucocorticoids by diminishing the binding affinity of the GR for its ligand. researchgate.net Furthermore, in some instances, glucocorticoids fail to inhibit the secretion of IL-2 and IL-4 in cells from steroid-resistant individuals. nih.gov The sustained presence of these cytokines can perpetuate the inflammatory response, even in the presence of this compound.
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation. nih.gov There is significant cross-talk between the MAPK and glucocorticoid signaling pathways. nih.gov The activation of MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways, has been identified as a key mechanism of glucocorticoid resistance. nih.govresearchgate.net
In conditions such as pediatric acute lymphoblastic leukemia (ALL), the MAPK pathway has been shown to mediate this compound resistance. ashpublications.orgnih.gov For example, knockdown of specific MAPK pathway members, MEK2 and MEK4, increased sensitivity to this compound. ashpublications.orgnih.gov Furthermore, activation of the p38 MAPK pathway can lead to the phosphorylation of GRα, which may alter its function and contribute to resistance. researchgate.net The activation of these pro-inflammatory signaling cascades can effectively counteract the anti-inflammatory actions of glucocorticoids, leading to a state of resistance. nih.gov
Modulation of Anti-apoptotic and Pro-apoptotic Proteins (e.g., BIM, MCL1, Bcl-2, Bcl-xL)
The delicate balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family is a critical determinant of a cell's susceptibility to apoptosis. ashpublications.org this compound exerts its cytotoxic effects in part by modulating these proteins to favor cell death. However, alterations in this balance are a key mechanism of resistance.
The pro-apoptotic protein BIM (Bcl-2-interacting mediator of cell death) is a crucial mediator of glucocorticoid-induced apoptosis. ashpublications.orgnih.gov In sensitive cells, this compound treatment leads to the upregulation of BIM, which in turn antagonizes anti-apoptotic proteins like Bcl-2, Bcl-xL, and MCL1, ultimately triggering the apoptotic cascade. ashpublications.org Conversely, in resistant cells, this upregulation of BIM is often diminished or absent. ashpublications.org For instance, in pediatric acute lymphoblastic leukemia (ALL), the absence of glucocorticoid receptor (GR) binding at a specific intronic region of the BIM gene is associated with BIM silencing and resistance to dexamethasone (B1670325), a related glucocorticoid. ashpublications.org
Conversely, the overexpression of anti-apoptotic proteins is a common feature of this compound resistance. Increased levels of MCL1 have been correlated with glucocorticoid resistance in ALL. nih.govashpublications.org In this compound-resistant ALL patient cells, MCL1 protein expression can increase following treatment, in stark contrast to the decrease observed in sensitive cells. ashpublications.org Similarly, elevated levels of Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, preventing them from initiating apoptosis. ashpublications.org In some lymphoid malignancies, acquired resistance to the BCL-2 inhibitor ABT-199 has been associated with the upregulation of MCL-1 and BCL-xL, which then sequester BIM, rendering the cells resistant to apoptosis. nih.gov This highlights the intricate interplay and potential for redundancy within the Bcl-2 family that can be exploited by cancer cells to evade treatment.
| Protein | Function | Role in this compound Resistance |
| BIM | Pro-apoptotic | Decreased expression or silencing leads to resistance. ashpublications.orgnih.gov |
| MCL1 | Anti-apoptotic | Increased expression is correlated with resistance. nih.govashpublications.org |
| Bcl-2 | Anti-apoptotic | Overexpression can confer resistance by sequestering pro-apoptotic proteins. ashpublications.orgashpublications.org |
| Bcl-xL | Anti-apoptotic | Upregulation contributes to resistance, often in conjunction with other anti-apoptotic proteins. nih.govresearchgate.net |
Role of NF-κB in Resistance Mechanisms
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a pivotal role in regulating the immune response, inflammation, and cell survival. pnas.orgnih.gov A key anti-inflammatory mechanism of glucocorticoids, including this compound, is the inhibition of NF-κB activity. physoc.org The activated glucocorticoid receptor (GR) can interact with the p65 subunit of NF-κB, preventing it from binding to DNA and transcribing pro-inflammatory and pro-survival genes. tandfonline.com This interaction can be disrupted in resistant cells, leading to persistent NF-κB activation and consequently, resistance to this compound. tandfonline.comcardiff.ac.uk
In steroid-resistant cells, several mechanisms can lead to sustained NF-κB activity. One proposed mechanism involves the failure of the GR to translocate to the nucleus and interact with NF-κB. cardiff.ac.uk In some steroid-resistant cells, despite exposure to glucocorticoids, the GR is not detected at the NF-κB promoter element, allowing NF-κB to continue driving the transcription of genes that promote cell survival and proliferation. tandfonline.comcardiff.ac.uk
Furthermore, chronic inflammation, which is often characterized by high levels of NF-κB activity, can itself contribute to steroid resistance. cardiff.ac.uk Pro-inflammatory cytokines can activate signaling pathways that interfere with GR function. nih.gov For example, cytokine-induced NF-κB activity has been shown to increase the expression of the GRβ isoform, which can act as a dominant-negative inhibitor of the active GRα isoform, thereby diminishing the cell's responsiveness to glucocorticoids. nih.gov The regulation of NF-κB-related genes has been identified as an inherent mechanism of resistance in some leukemia cell lines, underscoring the integral role of this transcription factor in determining the cellular response to this compound. nih.govnih.gov
Influence of Interleukin-7 Receptor (IL-7R) Pathway Mutations
The Interleukin-7 receptor (IL-7R) signaling pathway is crucial for the normal development and survival of lymphocytes. However, mutations in this pathway have been identified as a significant driver of this compound resistance, particularly in T-cell acute lymphoblastic leukemia (T-ALL). nih.govnih.gov Activating mutations in genes encoding components of the IL-7R signaling cascade, such as IL7R, JAK1, and KRAS, are associated with steroid resistance and poor clinical outcomes. nih.govnih.gov
In a study of pediatric T-ALL patients, mutations in IL-7 pathway genes were found in 32% of samples and were significantly associated with resistance to glucocorticoid treatment. mdpi.com These mutations lead to the constitutive activation of downstream signaling pathways, most notably the PI3K/AKT and MEK-ERK pathways. researchgate.netnih.gov
The activation of these pathways contributes to this compound resistance through several mechanisms. Firstly, they promote cell survival by increasing the expression of anti-apoptotic proteins such as Bcl-2, MCL-1, and Bcl-xL. researchgate.net Secondly, they can lead to a decrease in the levels of the pro-apoptotic protein BIM. researchgate.net The MAPK-ERK pathway, activated by IL-7R signaling, has been shown to phosphorylate BIM, which can mark it for degradation or prevent it from binding to and neutralizing anti-apoptotic Bcl-2 family members. mdpi.com This effectively disables a key mediator of this compound-induced apoptosis. The expression of mutant forms of IL7R, JAK1, or NRAS in steroid-sensitive T-ALL cell lines has been shown to induce steroid resistance, confirming the causal link between these mutations and the resistant phenotype. nih.gov
| Gene | Pathway Component | Consequence of Mutation |
| IL7R | Receptor | Constitutive pathway activation. nih.gov |
| JAK1 | Tyrosine Kinase | Activation of downstream signaling (PI3K/AKT, MEK-ERK). nih.govnih.gov |
| KRAS | GTPase | Promotion of cell survival and proliferation. nih.govnih.gov |
Identifying and Characterizing Resistance Phenotypes
Identifying and characterizing this compound resistance is a critical step in tailoring therapy and improving patient outcomes. Resistance can be defined clinically, for example, in ALL, a poor prednisone (B1679067) response is characterized by the presence of a high number of blasts in the peripheral blood after an initial phase of treatment. mdpi.com However, a deeper understanding of the resistance phenotype requires laboratory-based investigations.
In vitro drug sensitivity assays are a primary method for characterizing resistance. These assays involve exposing cancer cells, either from cell lines or primary patient samples, to varying concentrations of this compound and measuring cell viability or apoptosis. researchgate.netresearchgate.net This allows for the determination of the concentration of the drug required to inhibit cell growth or induce cell death, providing a quantitative measure of resistance.
Transcriptomic analysis, using techniques like microarrays and RNA sequencing, can provide a global view of the gene expression changes associated with this compound resistance. nih.gov By comparing the gene expression profiles of sensitive and resistant cells, researchers can identify dysregulated pathways and potential biomarkers of resistance. nih.govnih.gov For example, such analyses have highlighted the role of NF-κB-related genes and metabolic pathways in the resistant phenotype. nih.gov
Genomic sequencing, including whole-genome and targeted exome sequencing, has been instrumental in identifying specific mutations that confer resistance, such as those in the IL-7R pathway. nih.gov The correlation of these genetic alterations with clinical outcomes and in vitro drug response data helps to solidify their role in driving resistance. nih.govnih.gov
Strategies to Overcome this compound Resistance
The growing understanding of the molecular mechanisms underlying this compound resistance has paved the way for the development of novel therapeutic strategies aimed at overcoming this challenge. These approaches often involve targeting the specific pathways that are dysregulated in resistant cells.
Novel Therapeutic Approaches Targeting Resistance Pathways
Given the central role of survival pathways like PI3K/AKT/mTOR in mediating resistance, inhibitors targeting these pathways have shown promise. The dual PI3K/mTOR inhibitor BEZ235 has been shown to enhance the anti-leukemic activity of dexamethasone in T-ALL models. aacrjournals.orgaacrjournals.org By inhibiting AKT1, BEZ235 alleviates the suppression of BIM, thereby increasing the expression of this pro-apoptotic protein and sensitizing the cells to glucocorticoids. aacrjournals.orgaacrjournals.org
Similarly, since mutations in the IL-7R pathway often lead to the activation of the MEK-ERK pathway, MEK inhibitors are being investigated as a strategy to restore steroid sensitivity. mdpi.com Treatment with MEK inhibitors has been shown to prevent the phosphorylation of BIM, restoring its pro-apoptotic function. researchgate.net Combined treatment with the MEK inhibitor selumetinib (B1684332) and this compound has demonstrated synergistic effects in both IL-7-induced and non-IL-7-related glucocorticoid resistance models. mdpi.com
Another approach involves targeting the anti-apoptotic Bcl-2 family proteins that are often overexpressed in resistant cells. While resistance to BCL-2 inhibitors can develop, combination therapies that also target other survival proteins like MCL-1 or Bcl-xL may be effective. ashpublications.orgnih.gov Furthermore, strategies to overcome resistance by modulating cellular metabolism are also being explored. Since increased glycolysis is linked to glucocorticoid resistance, inhibitors of glycolysis have been shown to render resistant leukemic cells susceptible to this compound. nih.gov
The development of selective glucocorticoid receptor agonists and modulators, as well as combination therapies with inhibitors of enzymes that metabolize glucocorticoids, are also active areas of research aimed at enhancing the efficacy of this compound and reducing its side effects. medscape.com
Biomarkers and Metabolomics in Prednisolone Research
Discovery of Biomarkers for Prednisolone-Induced Metabolic Effects
This compound (B192156) administration is known to cause a range of metabolic side effects, including muscle wasting and insulin (B600854) resistance. nih.gov Metabolomic studies are crucial for identifying early, non-invasive biomarkers that can monitor these effects. nih.gov
Urinary metabolic profiling offers a non-invasive method to monitor the systemic effects of this compound. nih.gov Research has shown that even a single dose of this compound can cause significant, dose-dependent changes in the urinary metabolome. nih.gov A key finding is the increased urinary excretion of 3-methylhistidine, a well-established marker for muscle protein catabolism, providing early evidence of glucocorticoid-induced muscle wasting. nih.govresearchgate.net
Furthermore, high-dose this compound treatment leads to a significant increase in the urinary levels of numerous proteinogenic amino acids, including lysine, alanine, histidine, methionine, threonine, and others. nih.gov This aminoaciduria is a direct reflection of increased muscle protein breakdown. nih.gov Beyond muscle catabolism, urinary metabolomics can also derive biomarkers for insulin resistance. nih.gov Studies have found that urinary levels of certain proteinogenic amino acids after one day of treatment, and of N-methylnicotinamide after 15 days, significantly correlate with the homeostatic model assessment of insulin resistance (HOMA-IR). nih.gov
| Metabolite Category | Specific Biomarkers | Observed Change | Associated Effect | Source |
|---|---|---|---|---|
| Muscle Catabolism Marker | 3-methylhistidine | Increased | Muscle Protein Breakdown | nih.govresearchgate.net |
| Proteinogenic Amino Acids | Lysine, Alanine, Histidine, Methionine, Threonine, Proline, Serine, Leucine (B10760876), Valine, Phenylalanine, Glycine, Asparagine, Isoleucine | Increased | Muscle Protein Breakdown | nih.gov |
| Lipid Metabolism | Propionylcarnitine (B99956), L-acetylcarnitine, L-carnitine | Increased | Alterations in Lipid Metabolism | nih.gov |
| Insulin Resistance Marker | N-methylnicotinamide | Increased (at day 15) | Correlates with HOMA-IR | nih.gov |
Steroid-induced avascular necrosis (SAN), particularly of the femoral head, is a serious complication of glucocorticoid therapy. nih.gov Early and accurate diagnosis is critical as the condition can progress irreversibly. nih.gov Serum metabolomic profiling has shown potential for the early detection of SAN, even before abnormalities are visible through imaging techniques. institut-myologie.org Research indicates that significant changes in the serum metabolite profile can occur within a week of glucocorticoid injection. The majority of these differential metabolites have been identified as phospholipids, suggesting that disordered lipid metabolism is a key pathomechanism of SAN. institut-myologie.org This disruption in phospholipid levels remains consistent from the early stages through to the later progression of the disease, highlighting their potential as stable biomarkers for early diagnosis and monitoring. institut-myologie.org
| Analysis Method | Key Finding | Primary Biomarker Class | Significance | Source |
|---|---|---|---|---|
| Untargeted Serum Metabolomics | Metabolic profile can differentiate treated subjects from controls within 1 week. | Phospholipids (e.g., Glycerophospholipids) | Provides potential for early detection of SAN before clinical or imaging evidence. | institut-myologie.org |
| Untargeted Serum Metabolomics | Chronic prednisone (B1679067) treatment caused upregulation of membrane associated glycerophospholipids. | Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylserine | Identifies specific lipid classes perturbed by chronic steroid use. | institut-myologie.org |
Metabolomic Signatures Associated with Steroid Responsiveness
The therapeutic response to corticosteroids can vary significantly among patients. mdpi.com Metabolomics is being explored to identify metabolic signatures that can predict whether a patient will respond favorably to treatment, thus paving the way for personalized medicine. nih.govnih.gov
The identification of specific biomarkers that predict therapeutic outcomes is a key goal of pharmacometabolomics. While research has identified broad metabolomic fingerprints of prednisone response, such as changes in lipids and amino acids, the specific roles of compounds like Homovanillic Acid and 4-Methylcatechol as direct predictive biomarkers for this compound responsiveness are still under investigation. institut-myologie.org Homovanillic acid is known as a metabolite of dopamine (B1211576) and is linked to tyrosine metabolism. nih.gov Tyrosine itself is an amino acid whose metabolism is directly affected by this compound. nih.govnih.gov
This compound has been shown to directly perturb the metabolism of the amino acid tyrosine. nih.gov Research demonstrates that this compound can induce the activity of tyrosine aminotransferase, an enzyme involved in the breakdown of tyrosine. nih.gov This effect is dose-dependent and suggests that this compound actively modulates the pathways of amino acid metabolism in the liver. nih.gov Furthermore, studies measuring serum amino acids after this compound administration have included tyrosine, confirming its involvement in the metabolic response to the drug. nih.gov
A fundamental mechanism by which this compound exerts its therapeutic effects, particularly its anti-inflammatory and immunosuppressive actions, is through the induction of apoptosis (programmed cell death) in target cells like lymphocytes. nih.govwaocp.orgmdpi.com This makes apoptosis a critical target pathway for steroid responsiveness. nih.gov this compound-induced apoptosis primarily occurs through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netspandidos-publications.com This process involves an increase in mitochondrial reactive oxygen species (mtROS), which leads to the activation of a cascade of enzymes called caspases. nih.govresearchgate.net Specifically, the activation of caspase-9 and caspase-3 is a key step in executing the apoptotic program. nih.govresearchgate.net Additionally, this compound can alter the expression of genes that regulate apoptosis, such as BAX (pro-apoptotic) and BCL2 (anti-apoptotic), to favor cell death. waocp.org
| Pathway Component | Role in Apoptosis | Effect of this compound | Source |
|---|---|---|---|
| Intrinsic (Mitochondrial) Pathway | Primary mechanism of apoptosis induction. | Activated by this compound. | nih.govresearchgate.netspandidos-publications.com |
| Mitochondrial Reactive Oxygen Species (mtROS) | An early trigger in the intrinsic pathway. | Increased by this compound. | nih.govresearchgate.net |
| Caspase-9 | Initiator caspase in the intrinsic pathway. | Cleaved and activated. | nih.govresearchgate.net |
| Caspase-3 | Executioner caspase that dismantles the cell. | Cleaved and activated. | nih.govresearchgate.net |
| BAX / BCL2 Genes | Regulate commitment to apoptosis. | Expression is altered to promote apoptosis. | waocp.org |
Future Directions in Biomarker Research for this compound Therapy
The field of biomarker research for this compound therapy is poised for significant advancement, driven by technological progress and a deeper understanding of the complex molecular pathways influenced by glucocorticoids. Future research is moving beyond the identification of single markers towards a more integrated, systems-level approach to personalize treatment and optimize therapeutic outcomes.
A primary direction for future research lies in the comprehensive integration of multi-omics data. The unbiased measurement of various biological layers, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool for understanding the multifaceted effects of this compound. While individual omics studies have provided valuable insights, the meaningful integration of these datasets is a key challenge and a major goal. The ideal approach involves collecting multiple layers of omics data from the same individuals to reduce the noise from inter-individual variability and obtain a more holistic view of the drug's impact. This integration can help to unravel the complex feedback mechanisms and interrelationships between different biological layers that are modulated by this compound.
Systems biology, which seeks to understand the complex interactions within biological systems, will be instrumental in making sense of integrated multi-omics data. By creating holistic models that assemble the known components of a biological system, researchers can simulate the effects of perturbations, such as the introduction of this compound. This approach moves beyond the traditional reductionist view of discrete signaling pathways to a more comprehensive understanding of the dynamic network of molecular interactions. Quantitative systems pharmacology (QSP) models, which integrate pharmacokinetic and pharmacodynamic data with systems biology, will be crucial for predicting individual responses to this compound and optimizing treatment strategies.
The quest for novel predictive biomarkers that can identify patients most likely to respond to this compound therapy remains a critical area of research. There is a significant need for screening tests to determine a patient's sensitivity to steroids before initiating therapy, given the wide variability in patient responses. Future research will likely focus on identifying genetic and epigenetic markers that can predict therapeutic response. For instance, studies are exploring the use of gene expression patterns to predict steroid sensitivity. The discovery of novel biomarkers, such as microRNAs like miR-122-5p, which has been shown to correlate with genes and metabolites regulated by glucocorticoid treatment, represents a promising avenue for monitoring drug action.
Furthermore, the development of biomarkers for monitoring therapeutic efficacy and adverse effects is a key future direction. Metabolomic profiling of serum from patients before and after this compound treatment has shown promise in identifying "metabolomic fingerprints" that could serve as responsive biomarkers. For example, chronic prednisone treatment has been shown to alter the levels of various metabolites, including an increase in membrane-associated glycerophospholipids and a decrease in arachidonic acid and its pro-inflammatory derivatives. Similarly, proteomic studies have identified proteins that are elevated in untreated patients and suppressed by corticosteroids, offering potential biomarkers for anti-inflammatory efficacy.
A significant challenge for the future is the translation of biomarker discoveries from the laboratory to clinical practice. While thousands of potential biomarkers have been identified, very few have been validated for routine clinical use. Overcoming this hurdle will require robust validation of potential biomarkers in large, well-designed clinical studies. There is a need for a concerted effort between clinicians, regulatory agencies, and researchers to establish clear pathways for biomarker qualification and implementation. The development of less invasive and more rapid testing methods, such as antibody-based lateral flow tests, could also facilitate the clinical adoption of new biomarkers.
Finally, the application of artificial intelligence (AI) and machine learning is set to revolutionize biomarker discovery for this compound therapy. These technologies are essential for analyzing the vast and complex datasets generated by multi-omics studies. AI can identify subtle patterns in high-dimensional data that may be missed by conventional analytical methods, thereby aiding in the discovery of new and more predictive biomarkers.
Advanced Research Methodologies and Future Directions in Prednisolone Studies
In Vitro and In Vivo Model Systems for Prednisolone (B192156) Research
To investigate the complex actions of this compound, researchers utilize a variety of model systems. In vitro models, such as cell cultures, are instrumental in dissecting the molecular pathways affected by the drug. For instance, human monocytic THP-1 cells have been used to demonstrate the inhibitory effect of dissociated glucocorticoids on the secretion of the pro-inflammatory lymphokine interleukin-1beta. nih.gov
In vivo models, primarily in rodents, are essential for understanding the systemic effects of this compound, including both its therapeutic anti-inflammatory actions and its adverse side effects. nih.gov These models have been crucial in studying glucocorticoid-induced osteoporosis, where dexamethasone (B1670325) has been used to induce the condition in rats, allowing for the evaluation of potential treatments. researchgate.net Animal models also play a significant role in exploring the immunosuppressive activity of novel glucocorticoid compounds. nih.gov
Computational Approaches in Transcriptomic and Proteomic Analysis of this compound Effects
The advent of high-throughput technologies has revolutionized the study of this compound's effects at the molecular level. Transcriptomics and proteomics, coupled with sophisticated computational analysis, allow for a comprehensive view of the changes in gene and protein expression induced by the drug.
Recent studies have employed these methods to explore the additional biological effects of oral this compound in patients already receiving treatments like mepolizumab for severe eosinophilic asthma. medrxiv.orgmedrxiv.org Proteomic analysis of sputum and plasma samples revealed that this compound significantly downregulates proteins associated with type-2 inflammation, such as interleukins IL-4, IL-5, and IL-13, as well as various chemokines. medrxiv.orgresearchgate.net Furthermore, transcriptomic analysis of nasal tissue has shown that this compound suppresses genes involved in leukocyte chemotaxis and other inflammatory pathways. medrxiv.orgmedrxiv.orgresearchgate.net
These computational approaches are also being used to identify biomarkers that could predict a patient's response to therapy. ersnet.org For example, in sarcoidosis patients, proteomic analysis of extracellular vesicles has identified proteins in the NF-κB and MAPK signaling pathways as being enriched in responders to prednisone (B1679067) treatment. ersnet.org
Development of Improved Synthetic Glucocorticoids with Reduced Side Effects
A significant focus of current research is the development of new synthetic glucocorticoids with an improved safety profile. The goal is to create compounds that retain the potent anti-inflammatory and immunosuppressive properties of traditional glucocorticoids like this compound while minimizing their often-debilitating side effects. nih.govresearchgate.netresearchgate.net
One promising area of research is the development of Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs) . wikipedia.orgnih.govoncoscience.us These compounds are designed to selectively modulate the glucocorticoid receptor (GR), favoring the pathways responsible for anti-inflammatory effects (transrepression) over those that cause metabolic side effects (transactivation). nih.govwikipedia.orgtandfonline.com
Another class of next-generation glucocorticoids is dissociated steroids . rxlist.com These agents also aim to separate the transrepression and transactivation functions of the GR. researchgate.netaai.org Vamorolone, the first-in-class dissociated steroid, was approved for the treatment of Duchenne muscular dystrophy and is designed to retain anti-inflammatory efficacy with fewer side effects. rxlist.com
The table below provides a summary of some of these novel glucocorticoids.
| Drug Class | Example Compound(s) | Mechanism of Action | Therapeutic Goal |
| Selective Glucocorticoid Receptor Agonists/Modulators (SEGRAMs) | Mapracorat, Fosdagrocorat | Selectively activate or modulate the glucocorticoid receptor to favor anti-inflammatory pathways. wikipedia.orgnih.gov | Reduce side effects like skin atrophy and metabolic issues while maintaining anti-inflammatory efficacy. wikipedia.org |
| Dissociated Steroids | Vamorolone, RU 24858 | Separate the transrepression (anti-inflammatory) and transactivation (side effects) functions of the glucocorticoid receptor. rxlist.comaai.org | Provide potent anti-inflammatory effects with a better safety profile than traditional glucocorticoids. researchgate.netrxlist.com |
Exploring Long-Term Effects and Optimal Use Strategies
Given that many patients require long-term glucocorticoid therapy, understanding the cumulative effects and developing strategies for optimal use is a critical area of research. lanierdental.com Studies are investigating the long-term consequences of this compound use, with a focus on monitoring for complications in patients on therapy for extended periods. lanierdental.com
A key aspect of optimizing long-term use is the tapering of glucocorticoid doses. Research into tapering strategies aims to find the safest and most effective way to reduce or discontinue treatment, minimizing the risk of both disease relapse and adrenal insufficiency. adrenalinsufficiency.orgbmj.comoup.com Different tapering schedules are being compared in clinical trials, such as a gradual reduction of prednisone versus a replacement with hydrocortisone (B1673445) before discontinuation. bmj.com The goal is to establish evidence-based guidelines for tapering that can be tailored to individual patients. uin-malang.ac.id
Chronopharmacology, the study of how the timing of drug administration affects its efficacy and toxicity, is another avenue being explored to optimize glucocorticoid therapy. nih.gov Aligning treatment schedules with the body's natural cortisol rhythm may help to minimize the disruption of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
Personalized Medicine Approaches for this compound Therapy
The concept of "one-size-fits-all" is being replaced by a more personalized approach to medicine, and this compound therapy is no exception. d-nb.infoamaiproteins.comfrontiersin.org Research is increasingly focused on identifying factors that can predict an individual's response to treatment, allowing for more tailored and effective therapeutic strategies. nih.gov
Pharmacogenetics plays a crucial role in this endeavor. d-nb.infonih.gov Genetic variations can influence how a person metabolizes this compound and how their body responds to the drug. d-nb.infojapsonline.com For example, polymorphisms in genes encoding the cytochrome P450 enzymes (like CYP3A4 and CYP3A5) and the drug transporter P-glycoprotein (ABCB1) can affect the pharmacokinetics of this compound. japsonline.compharmgkb.orgpharmgkb.org Similarly, variations in the glucocorticoid receptor gene (NR3C1) can impact treatment response. pharmgkb.org
By understanding a patient's genetic makeup, clinicians may one day be able to select the optimal dose of this compound, maximizing its benefits while minimizing the risk of adverse effects. nih.gov This personalized approach holds the promise of improving outcomes for patients with a wide range of conditions treated with glucocorticoids. nih.gov For example, in pediatric acute lymphoblastic leukemia, targeting the RAS-signaling pathway in patients with specific mutations may help to overcome this compound resistance. haematologica.org
Ongoing Clinical Trials and Emerging Research Areas
The field of this compound research is dynamic, with numerous clinical trials currently underway to explore new applications and refine existing treatment protocols. clinicaltrials.eu These trials are investigating the use of this compound in various conditions, from COVID-19 and acute asthma exacerbations to different types of cancer. clinicaltrials.eu
Some ongoing trials are comparing this compound to other glucocorticoids, such as dexamethasone, to determine the most effective treatment for specific diseases. clinicaltrials.eu Others are evaluating this compound in combination with other drugs to enhance its therapeutic effects. clinicaltrials.eumaktare.com
Emerging research areas include the development of novel drug delivery systems, such as liposomal formulations of this compound, which are being investigated for conditions like Graves' orbitopathy. clinicaltrialsregister.eu Additionally, there is a focus on co-therapies that could mitigate the side effects of glucocorticoids. For example, a phase 2 clinical trial is assessing the combination of an HSD-1 inhibitor, clofutriben, with this compound for the treatment of polymyalgia rheumatica, with the aim of reducing glucocorticoid-related toxicity. biospace.combusinesswire.com
Q & A
Q. How can meta-analyses address heterogeneity in this compound’s reported adverse event rates across studies?
- Answer : Perform subgroup analyses by dosage, duration, and patient demographics. Use I² statistics to quantify heterogeneity and meta-regression to adjust for publication bias. Preregister protocols on platforms like PROSPERO .
Experimental Reproducibility
Q. What steps ensure reproducibility in this compound formulation studies, given variability in excipient concentrations?
- Answer : Disclose excipient ratios (e.g., propylene glycol, ethanol) via supplementary materials, respecting trade-secret exemptions. Use USP reference standards for bioavailability testing and replicate findings in ≥3 independent labs .
Q. How can researchers standardize protocols for this compound-induced hyperglycemia monitoring in diabetic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
